Methyl isoquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352385 | |
| Record name | methyl isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-73-0 | |
| Record name | Methyl 3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-isoquinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-isoquinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of Methyl Isoquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl isoquinoline-3-carboxylate. The information herein is intended to support research, development, and quality control activities where this compound is of interest. The data presented is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, compiled to offer a reliable reference in the absence of a complete, publicly available experimental dataset.
Chemical and Physical Properties
This compound is an off-white to light yellow solid.[1][2] It is a member of the isoquinoline family, a class of heterocyclic aromatic compounds with significance in medicinal chemistry.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂ | [3][4][5] |
| Molecular Weight | 187.19 g/mol | [2][3][4] |
| CAS Number | 27104-73-0 | [2][3][4] |
| Melting Point | 86-88 °C | [1][2] |
Spectroscopic Data
The following sections provide a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the methyl ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H-1 |
| ~8.5 | s | 1H | H-4 |
| ~8.2 | d | 1H | H-5 or H-8 |
| ~8.0 | d | 1H | H-8 or H-5 |
| ~7.8 | t | 1H | H-6 or H-7 |
| ~7.7 | t | 1H | H-7 or H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts are based on the analysis of similar isoquinoline structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[6]
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~153 | C-1 |
| ~145 | C-3 |
| ~137 | C-4a |
| ~131 | C-8a |
| ~130 | C-7 |
| ~129 | C-5 |
| ~128 | C-6 |
| ~127 | C-8 |
| ~120 | C-4 |
| ~53 | -OCH₃ |
Note: Predicted chemical shifts are based on computational models and data from analogous compounds. Experimental verification is recommended.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic system and the methyl ester functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1300-1100 | Strong | C-O Stretch (Ester) |
| 900-675 | Strong | Aromatic C-H Bend (Out-of-plane) |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Ion |
| 187.06 | [M]⁺ |
| 188.07 | [M+H]⁺ |
| 156.05 | [M-OCH₃]⁺ |
| 128.04 | [M-COOCH₃]⁺ |
Note: The molecular ion peak [M]⁺ is expected at m/z 187. Fragmentation may occur through the loss of the methoxy or the entire carbomethoxy group.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters for small organic molecules should be employed. Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected for reference.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
- 1. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
- 2. 异喹啉-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Methyl isoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl isoquinoline-3-carboxylate. It includes key data, detailed experimental protocols, and visualizations to support research and development activities involving this heterocyclic compound.
Core Properties and Data
This compound is a heterocyclic aromatic compound belonging to the isoquinoline family.[1] Its structure, featuring a fused benzene and pyridine ring system with a methyl ester group at the 3-position, makes it a valuable building block in chemical synthesis.[1] It presents as a cream or off-white to light yellow solid powder.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [2][4] |
| CAS Number | 27104-73-0 | [2][3] |
| Appearance | Cream powder; Off-white to light yellow solid | [1] |
| Melting Point | 86-88 °C (lit.); 88-89 °C | [1][2] |
| Boiling Point | 321.94°C (rough estimate) | [1] |
| Density | 1.1963 (rough estimate) | [1] |
| pKa | 2.58 ± 0.30 (Predicted) | [1] |
| Refractive Index | 1.4900 (estimate) | [1] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | [4] |
| InChIKey | ZBCGBIZQNMVMPC-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=CC2=C(C=CC=C2)C=N1 | [2] |
Solubility
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of its tetrahydroisoquinoline precursor.[1]
General Procedure: [1]
-
To a 250 mL flask, add (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) and N,N-dimethylformamide (50 mL).
-
Add potassium permanganate (2.97 g, 18.79 mmol) to the solution.
-
Allow the reaction to proceed for 6 hours.
-
Quench the reaction by adding ethanol (50 mL) and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol (30 mL).
-
Purify the residue by column chromatography to yield the final product.
Analytical Characterization
Detailed experimental spectra for this compound are not widely published. The following protocols describe general methodologies for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons in the range of 7-9 ppm and a singlet for the methyl ester protons around 4 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include aromatic carbons between 120-150 ppm, the ester carbonyl carbon around 165-175 ppm, and the methyl carbon around 50-55 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solution evaporated on a salt plate.
-
Analysis: Acquire the IR spectrum. Key expected peaks would include C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C=C and C-H stretching vibrations.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Analysis: Acquire the mass spectrum. The molecular ion peak ([M+H]⁺) would be expected at m/z 188.07. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure, with potential losses of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of isoquinoline alkaloids is known for a wide range of pharmacological effects, including anti-tumor, antimicrobial, and anti-inflammatory properties.
Derivatives of isoquinoline-3-carboxylic acid have been investigated as potential anti-tumor agents. These compounds are thought to exert their effects through various mechanisms, though a specific signaling pathway for the methyl ester has not been elucidated.
Generally, isoquinoline alkaloids have been shown to interfere with multiple cellular signaling pathways that are crucial for viral replication, such as the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. The isoquinoline alkaloid biosynthesis itself is a well-defined pathway originating from tyrosine.
Safety Information
This compound is classified as an irritant.[1] The following GHS hazard statements apply:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. It is recommended to store the compound sealed in a dry environment at room temperature.[1]
Applications
The primary use of this compound is as an intermediate in chemical synthesis. For instance, it has been used in the preparation of 3-acetylisoquinoline. Its structural motif is of interest to medicinal chemists for the development of new therapeutic agents, leveraging the known biological activities of the isoquinoline scaffold.
References
CAS number and molecular structure of Methyl isoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl isoquinoline-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active agents.
Chemical Identity and Molecular Structure
This compound is a member of the isoquinoline family, a class of aromatic heterocyclic compounds.[1][2] Its structure consists of a benzene ring fused to a pyridine ring, with a methyl ester group at the 3-position.
Below is a 2D representation of the molecular structure.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Appearance | Off-white to light yellow solid; Cream powder | [1][3] |
| Melting Point | 86-88 °C | [1][3][8][9] |
| Boiling Point | 321.94°C (rough estimate) | [1][3] |
| Density | 1.1963 (rough estimate) | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
| SMILES | COC(=O)c1cc2ccccc2cn1 | [8][9] |
| InChI Key | ZBCGBIZQNMVMPC-UHFFFAOYSA-N | [1][3][8][9] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. A common laboratory-scale procedure involves the oxidation of its tetrahydroisoquinoline precursor.
Protocol: Oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
This protocol outlines a general procedure for the synthesis of this compound via the oxidation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1][3]
Materials:
-
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
-
N,N-dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Ethanol
-
Methanol
-
Standard laboratory glassware (e.g., 250 mL flask)
-
Stirring apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 250 mL flask, dissolve (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.23 g, 22.15 mmol) in N,N-dimethylformamide (50 mL).[1][3]
-
Addition of Oxidant: Add potassium permanganate (2.97 g, 18.79 mmol) to the solution while stirring.[1][3]
-
Reaction: Allow the reaction to proceed for 6 hours at room temperature with continuous stirring.[1][3]
-
Quenching: After 6 hours, add ethanol (50 mL) to the reaction mixture and stir for an additional 30 minutes to quench any unreacted potassium permanganate.[1][3]
-
Solvent Removal: Remove the solvent from the mixture using a rotary evaporator.[1][3]
-
Extraction: Dissolve the resulting residue in methanol (30 mL).[1][3]
-
Purification: Purify the residue using column chromatography to isolate the final product.[1][3]
The following diagram illustrates the workflow for this synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While this compound is primarily a building block, its core isoquinoline structure is of immense interest in pharmacology.[2][10] Isoquinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][11][12][13][14]
-
Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used in the preparation of 3-acetylisoquinoline.[1][3][8]
-
Drug Design Scaffold: The isoquinoline-3-carboxylic acid moiety is recognized as a valuable pharmacophore. A novel anti-tumor agent was successfully designed and synthesized by conjugating two isoquinoline-3-carboxylic acid units with benzoic acid, demonstrating high therapeutic efficacy and low systemic toxicity in preclinical models.[15] This highlights the potential of using this scaffold to develop new anticancer drugs.[15]
-
Pharmacological Research: The broader family of isoquinoline alkaloids, which share the core structure, includes well-known drugs like morphine (analgesic) and berberine (antibacterial, metabolic regulator).[12] Research into synthetic derivatives like this compound allows for the exploration of new structure-activity relationships (SAR) to develop novel therapeutics with improved efficacy and safety profiles.[10][16]
The diagram below illustrates the relationship between the core compound and its application in drug discovery.
Caption: Role of this compound in drug discovery.
Biological Significance and Signaling Pathways
The biological activity of isoquinoline alkaloids is often attributed to their ability to interact with various cellular targets. While specific signaling pathways for this compound are not extensively documented, the activities of related isoquinoline compounds provide significant insights.
-
Anticancer Mechanisms: Many isoquinoline alkaloids, such as berberine and sanguinarine, exert anticancer effects by modulating critical signaling pathways.[10] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[10] Some derivatives also act as kinase or tubulin inhibitors, disrupting cell division and signaling.[10]
-
Antiviral Mechanisms: Isoquinoline alkaloids can interfere with viral replication through multiple pathways.[17] For example, berberine has been shown to inhibit pathways such as NF-κB and MEK/ERK, which are essential for the replication of various viruses.[17]
-
Nucleic Acid Interaction: The planar aromatic structure of isoquinolines facilitates intercalation with DNA.[2] This interaction can alter the stability of DNA and interfere with the binding of proteins involved in replication, transcription, and repair, contributing to their cytotoxic effects against cancer cells and microbes.[2]
The development of drugs based on the isoquinoline-3-carboxylic acid scaffold, as demonstrated in recent studies, suggests that this particular substitution pattern is promising for creating compounds that can effectively target these or other relevant biological pathways.[15] Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound and its direct derivatives.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Methyl 3-isoquinolinecarboxylate | 27104-73-0 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Methyl 3-isoquinolinecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 3-isoquinolinecarboxylate 97 27104-73-0 [sigmaaldrich.com]
- 9. 3-イソキノリンカルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
The Biological Versatility of Isoquinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, isoquinoline-3-carboxylate and its related compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. This technical guide provides a comprehensive overview of the biological activities of isoquinoline-3-carboxylate derivatives, intended for researchers, scientists, and drug development professionals. We delve into their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Synthesis of the Isoquinoline-3-Carboxylate Core
The synthesis of the isoquinoline-3-carboxylate scaffold can be achieved through several established methods in organic chemistry. Key strategies include the Pomeranz–Fritsch reaction, Bischler-Napieralski cyclization, and Pictet-Spengler reaction, which are foundational in constructing the isoquinoline nucleus.[1][2] More contemporary approaches, such as domino reactions, offer efficient "one-pot" syntheses of these valuable compounds.[3]
Detailed Synthetic Protocol: One-Pot Synthesis of Ethyl Isoquinoline-3-carboxylate
This domino reaction provides a straightforward route to ethyl isoquinoline-3-carboxylate from readily available starting materials.[3]
Reaction Scheme:
-
Route A: Phthalaldehyde + Ethyl Glycinate → Ethyl isoquinoline-3-carboxylate
-
Route B: Phthalaldehyde + Diethyl Aminomalonate → Ethyl isoquinoline-3-carboxylate
Experimental Procedure (Route A):
-
A mixture of phthalaldehyde (1 equivalent) and ethyl glycinate (1 equivalent) in dry ethanol is prepared.
-
The reaction mixture is refluxed with vigorous stirring for 3 days, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure (in vacuo) to yield an oil.
-
The oil is allowed to crystallize upon standing.
-
The crude product is recrystallized from ethyl acetate to afford pure ethyl isoquinoline-3-carboxylate.[3]
This method and its variations provide a versatile entry point for the synthesis of a library of substituted isoquinoline-3-carboxylate derivatives for biological screening.
Anticancer Activity
Isoquinoline derivatives have long been investigated for their anticancer properties, with several demonstrating potent cytotoxic effects against a range of cancer cell lines.[4][5] The isoquinoline-3-carboxylate moiety has emerged as a key pharmacophore in the design of novel anti-tumor agents.[6]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected isoquinoline and isoquinoline-3-carboxylate derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
| Compound/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Huh-7 (Hepatocellular carcinoma) | 13.97 (EC₅₀) | [7] |
| N-(3-morpholinopropyl)-substituted benzo[4][8]indolo[3,4-c]isoquinoline | Various (Mean) | 0.039 | [4] |
| Isoquinoline–hydrazinyl-thiazole hybrid 1a | A549 (Lung adenocarcinoma) | 1.43 | [4] |
| Isoquinoline–hydrazinyl-thiazole hybrid 1b | A549 (Lung adenocarcinoma) | 1.75 | [4] |
| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime (15b ) | MDA-MB-231 (Triple-negative breast cancer) | 22 | [4] |
| N,N-dimethylaminophenyl substituted THIQ derivative (15c ) | U251 (Glioblastoma) | 36 | [4] |
| 4-oxoquinoline-3-carboxamide derivative 16b | ACP-03 (Gastric cancer) | 1.92 | [8] |
| 4-oxoquinoline-3-carboxamide derivative 17b | ACP-03 (Gastric cancer) | 5.18 | [8] |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c ) | MCF-7 (Breast cancer) | 1.73 (µg/mL) | [9] |
Mechanisms of Anticancer Action
The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular processes, including DNA replication and cell signaling.
Topoisomerase I (Top1) is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells. Several isoquinoline derivatives, particularly those with a 3-arylisoquinoline scaffold, have been identified as potent Top1 inhibitors.[10][11][12] These compounds stabilize the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[10]
Caption: Inhibition of Topoisomerase I by an isoquinoline-3-carboxylate derivative.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15][16][17][18] Several isoquinoline alkaloids have been shown to exert their anticancer effects by modulating this pathway.[7] While direct inhibition of this pathway by isoquinoline-3-carboxylates is an active area of research, the general mechanism involves the suppression of key kinases in the cascade, leading to the inhibition of downstream effectors responsible for cell proliferation and survival.
Caption: Potential inhibition points of the PI3K/Akt/mTOR pathway.
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Isoquinoline-tethered quinazoline derivatives have been developed as selective HER2 inhibitors, demonstrating enhanced cellular activity and anti-proliferative effects against HER2-dependent cancer cells.[19][20][21]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoquinoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][22][23][24][25][26]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [1] |
| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [1] |
| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [1] |
| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [1] |
| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [1] |
| Alkynyl Isoquinoline HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |
| Alkynyl Isoquinoline HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [22] |
| (+)-Actinodaphnine | Bacillus cereus | ≥50 | [23] |
| (+)-Anonaine | Staphylococcus aureus | ≥50 | [23] |
Enzyme Inhibitory Activity
Beyond their roles in anticancer and antimicrobial activities, isoquinoline derivatives have been explored as inhibitors of various enzymes implicated in disease.
Quantitative Enzyme Inhibition Data
The following table summarizes the enzyme inhibitory activity of selected isoquinoline derivatives.
| Compound/Derivative | Enzyme Target | IC₅₀ (nM) | Reference |
| Isoquinoline derivative 9a | HER2 Kinase | - | [19] |
| Isoquinoline derivative 9b | HER2 Kinase | - | [19] |
| Isoquinoline derivative 14a | SKBR3 cells (HER2 overexpressing) | 103 | [19] |
| 3-Arylisoquinolinamines | Topoisomerase I | Potent Inhibition | [12] |
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 650 - 18200 | [27] |
| Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives | α-Amylase | 3420 - 48950 | [28] |
| Arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives | α-Glucosidase | 650 - 46800 | [28] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Caption: General workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboxylate test compounds in a culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the isoquinoline-3-carboxylate test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
Conclusion
Isoquinoline-3-carboxylate derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents warrants further investigation and development. The synthetic accessibility of the isoquinoline-3-carboxylate scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the generation of novel therapeutic leads. This technical guide serves as a foundational resource for researchers in the field, providing key data and methodologies to facilitate the exploration and optimization of this important chemical class in the pursuit of new and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | CoLab [colab.ws]
- 22. mdpi.com [mdpi.com]
- 23. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Methyl Isoquinoline-3-carboxylate as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl isoquinoline-3-carboxylate stands as a pivotal synthetic intermediate in the realm of medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure, coupled with the reactive ester functionality, provides a versatile scaffold for the synthesis of a diverse array of complex molecules, including novel therapeutic agents and functional materials. This technical guide delves into the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and insights into its role in the development of bioactive compounds.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic strategies, primarily involving the construction of the isoquinoline core followed by functional group manipulation or direct aromatization of a pre-existing tetrahydroisoquinoline skeleton.
One of the most common and effective methods involves the dehydrogenation of its saturated precursor, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This transformation can be accomplished using various oxidizing agents or catalytic systems.
Dehydrogenation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
A widely employed method for the synthesis of isoquinolines is the dehydrogenation of their tetrahydro counterparts. This can be achieved using a variety of reagents and conditions, offering flexibility in substrate scope and scalability.
Experimental Protocol: Dehydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a procedure for the corresponding ethyl ester and is applicable to the methyl ester.[1]
-
Reaction Setup: In a flask equipped with a distillation apparatus, a mixture of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) (approx. 0.7 eq by weight) is prepared.
-
Reaction Conditions: The mixture is heated to 160-170 °C under reduced pressure (25 Torr).
-
Work-up and Purification: The reaction is monitored for completion (typically 0.5 hours). Upon completion, the product, this compound, is distilled directly from the reaction mixture.
| Precursor | Reagent | Conditions | Yield | Reference |
| Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Pd/C | 160-170 °C, 25 Torr, 0.5 h | 71% | [1] |
| (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (methyl ester) | KMnO4 | DMF, 6 h | 24.56% | [2] |
Experimental Protocol: Oxidation with Potassium Permanganate
An alternative method utilizes a strong oxidizing agent like potassium permanganate in a suitable solvent.[2]
-
Reaction Setup: To a solution of (3S)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF), potassium permanganate (0.85 eq) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 6 hours.
-
Work-up and Purification: After the reaction is complete, ethanol is added to quench the excess permanganate. The solvent is removed under reduced pressure, and the residue is taken up in methanol. The crude product is then purified by column chromatography to afford this compound.
Classical Isoquinoline Synthesis Routes
While the above methods start from a pre-formed tetrahydroisoquinoline, the isoquinoline core itself can be constructed through several classic named reactions, which can be adapted to produce intermediates for this compound.
-
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[3][4][5] The necessary β-phenylethylamide can be derived from amino acids, thereby incorporating the precursor to the 3-carboxy group.
-
Pomeranz-Fritsch-Bobbitt Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.[6][7][8][9] Modifications of this reaction can lead to tetrahydroisoquinolines, which can then be dehydrogenated.
Synthesis Workflow
Caption: General synthetic strategies for obtaining this compound.
Role as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the reactivity of both the ester group and the isoquinoline ring system.
Reactions at the Ester Group
The methyl ester at the C-3 position can undergo a variety of transformations common to esters, providing access to a wide range of functional groups.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.
-
Amidation: Direct reaction with amines can yield the corresponding amides. Isoquinoline-3-carboxamides are of particular interest in medicinal chemistry due to their potential biological activities.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)isoquinoline, which can be further functionalized.
-
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 3-(2-hydroxypropan-2-yl)isoquinoline.
Reactions involving the Isoquinoline Ring
The isoquinoline nucleus is an electron-deficient aromatic system, which influences its reactivity.
-
Nucleophilic Aromatic Substitution: The isoquinoline ring can undergo nucleophilic aromatic substitution, particularly at the C-1 position, especially when the nitrogen is quaternized.
-
Cycloaddition Reactions: The diene system within the isoquinoline ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.[10]
Key Transformations of this compound
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler napieralski reaction | PPTX [slideshare.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and first synthesis of isoquinoline compounds
An In-depth Technical Guide to the Discovery and First Synthesis of Isoquinoline Compounds
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that is fundamental to a vast array of natural products and synthetic compounds with significant pharmacological activity.[1] As a structural isomer of quinoline, this benzopyridine, composed of a benzene ring fused to a pyridine ring, is the core of over 2,500 naturally occurring alkaloids.[1] Its derivatives have found applications as anesthetics, vasodilators, antihypertensives, and antimicrobial agents.[1] This technical guide provides a detailed exploration of the historical discovery of isoquinoline, the elucidation of its structure, and the seminal synthetic methodologies that have become cornerstones of medicinal chemistry.
Discovery and Structural Elucidation
The story of isoquinoline begins in the late 19th century, a period marked by intensive investigation into the chemical components of coal tar.[1]
Isolation from Coal Tar
In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden first isolated a novel nitrogen-containing basic compound from coal tar.[1][2][3] They named it "isoquinoline" to signify its isomeric relationship with the previously discovered quinoline.[1] Their isolation method was laborious, relying on the fractional crystallization of the acid sulfate salt from the basic fraction of coal tar.[1][2] A more efficient method was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to quinoline for a more effective selective extraction.[1][2]
Elucidation of the Structure
Early chemical analysis established the molecular formula of isoquinoline as C₉H₇N.[1] The definitive proof of its structure came from oxidative degradation studies. The vigorous oxidation of isoquinoline using alkaline potassium permanganate yielded two key, identifiable products:
-
Phthalic acid: This indicated the presence of an unsubstituted benzene ring.[1]
-
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): This pointed to a pyridine ring fused at its 3 and 4 positions.[1]
The formation of these two specific products was crucial evidence that correctly established the structure of isoquinoline as a benzene ring fused to a pyridine ring at the β and γ positions.[1]
Foundational Synthetic Methodologies
The isolation of isoquinoline catalyzed the development of synthetic routes to access its core structure and derivatives. Three historical reactions are foundational to isoquinoline synthesis: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction.[1]
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5][6] These intermediates can then be dehydrogenated to yield the aromatic isoquinoline.[2]
-
Core Transformation: A β-phenylethylamine is first acylated and then cyclodehydrated using a Lewis acid.[2]
-
Reagents: The reaction is performed under refluxing acidic conditions with a dehydrating agent. Phosphoryl chloride (POCl₃) is most common, but phosphorus pentoxide (P₂O₅), SnCl₄, and others can be used.[6][7]
-
Key Feature: The cyclization is facilitated by electron-donating groups on the aromatic ring.[5] For substrates without such groups, harsher conditions like P₂O₅ in refluxing POCl₃ are required.[3][5]
The Pomeranz-Fritsch Reaction (1893)
Also reported in 1893 by Cäsar Pomeranz and Paul Fritsch, this reaction synthesizes the isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9][10]
-
Core Transformation: A benzaldehyde is condensed with a 2,2-dialkoxyethylamine, and the resulting Schiff base is cyclized.[10]
-
Reagents: The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[9][11]
-
Two-Stage Process: The synthesis first involves the formation of the benzalaminoacetal intermediate, which is then subjected to acid-catalyzed ring closure to form the aromatic isoquinoline ring.[8][12]
The Pictet-Spengler Reaction (1911)
Discovered by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to yield a tetrahydroisoquinoline.[1][13][14]
-
Core Transformation: A β-arylethylamine reacts with a carbonyl compound to form a Schiff base, which then undergoes an intramolecular electrophilic substitution.[15][16]
-
Product: The direct product is a 1,2,3,4-tetrahydroisoquinoline, not the fully aromatic isoquinoline.[17]
-
Significance: This reaction is of immense biological importance as it can proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups. It forms the basis for the biosynthesis of numerous isoquinoline alkaloids.[1]
Data Summary and Protocols
Physical and Chemical Properties of Isoquinoline
| Property | Value | Reference |
| Chemical Formula | C₉H₇N | [2] |
| Molar Mass | 129.162 g·mol⁻¹ | [2] |
| Appearance | Colorless oily liquid | [2] |
| Density | 1.099 g/cm³ | [2] |
| Melting Point | 26–28 °C | [2] |
| Boiling Point | 242 °C | [2] |
| Acidity (pKa of conjugate acid) | 5.14 | [2] |
Comparison of Foundational Syntheses
| Synthesis | Year | Reactants | Key Reagents/Conditions | Product |
| Bischler-Napieralski | 1893 | β-Arylethylamide | Lewis Acid (POCl₃, P₂O₅), Reflux | 3,4-Dihydroisoquinoline (then oxidized to Isoquinoline) |
| Pomeranz-Fritsch | 1893 | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (conc. H₂SO₄) | Isoquinoline |
| Pictet-Spengler | 1911 | β-Arylethylamine, Aldehyde/Ketone | Acid Catalyst, Heat (can be mild) | Tetrahydroisoquinoline |
Generalized Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis (General)
-
Acylation: React a β-phenylethylamine with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the corresponding N-acyl-β-phenylethylamine (amide).
-
Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., toluene, acetonitrile).
-
Add a dehydrating Lewis acid (e.g., phosphoryl chloride, POCl₃) to the solution.[7]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, carefully quench the reaction mixture, typically with ice. Basify the aqueous solution and extract the product with an organic solvent.
-
Dehydrogenation: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent and treat with a dehydrogenation agent (e.g., palladium on carbon) at elevated temperature to yield the final isoquinoline product.
-
Purification: Purify the final product by chromatography or crystallization.
Protocol 2: Pomeranz-Fritsch Synthesis (General)
-
Schiff Base Formation: Condense a benzaldehyde derivative with an aminoacetaldehyde diethyl acetal, typically in a non-polar solvent like toluene, to form the benzalaminoacetal.[10] This step may or may not require catalysis.
-
Cyclization: Add the isolated benzalaminoacetal intermediate slowly to a cold, stirred solution of concentrated sulfuric acid.[9]
-
Allow the reaction to proceed, often with gentle warming, for a specified period.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a strong base (e.g., NaOH solution) until alkaline.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts, concentrate, and purify the residue by distillation or chromatography to yield the isoquinoline product.[10]
Protocol 3: Pictet-Spengler Synthesis (General)
-
Reaction Setup: Dissolve the β-arylethylamine and the desired aldehyde or ketone (typically 1 to 1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or water).
-
Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).[13] The reaction pH is often adjusted depending on the reactivity of the substrate.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. Reaction times can vary from a few hours to days.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution).
-
Extraction & Purification: Extract the product with an appropriate organic solvent. Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.[10]
Conclusion
The discovery of isoquinoline in coal tar by Hoogewerf and van Dorp marked the beginning of a rich field of chemical inquiry.[1] The subsequent elucidation of its structure through oxidative degradation provided a clear target for synthetic chemists. The pioneering synthetic work of Bischler, Napieralski, Pomeranz, Fritsch, Pictet, and Spengler in the late 19th and early 20th centuries provided the crucial and versatile tools to access the isoquinoline core and its derivatives.[1] These foundational methodologies remain essential knowledge for today's researchers and are continuously adapted for the design and development of novel isoquinoline-based therapeutic agents and materials.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 4. Bischler napieralski reaction | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. www-leland.stanford.edu [www-leland.stanford.edu]
- 12. organicreactions.org [organicreactions.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 18. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 19. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
An In-depth Technical Guide to the Natural Sources of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids represent a vast and structurally diverse group of naturally occurring compounds, with over 2,500 known examples.[1] Primarily synthesized by plants, these alkaloids are derived from the amino acid tyrosine and are characterized by a core isoquinoline skeleton. Their profound physiological effects have made them a cornerstone of both traditional and modern medicine. This technical guide provides a comprehensive overview of the major natural sources of medicinally important isoquinoline alkaloids, detailed experimental protocols for their extraction and characterization, and an exploration of their mechanisms of action through key signaling pathways.
Major Natural Sources of Isoquinoline Alkaloids
Isoquinoline alkaloids are predominantly found in a select number of plant families.[1][2] The Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family) are particularly rich sources of these compounds.[1] This section details the primary botanical origins of several key isoquinoline alkaloids.
Data Presentation: Quantitative Alkaloid Content
The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, cultivar, geographical location, and time of harvest. The following tables summarize the quantitative yields of major isoquinoline alkaloids from their principal natural sources.
| Alkaloid(s) | Plant Source | Plant Part | Typical Yield (% of dry weight, unless otherwise noted) | References |
| Morphinan Alkaloids | ||||
| Morphine | Papaver somniferum | Latex | 10-15% | [3] |
| Codeine | Papaver somniferum | Latex | 1-3% | [3] |
| Thebaine | Papaver somniferum | Latex | 1-3% | [3] |
| Benzylisoquinoline Alkaloids | ||||
| Papaverine | Papaver somniferum | Latex | 1-3% | [3] |
| Noscapine | Papaver somniferum | Latex | 4-5% | [3] |
| Tubocurarine | Chondrodendron tomentosum | Bark and Stems | Not specified, but isolated in "good yield" | [4][5][6][7][8][9][10][11] |
| Protoberberine Alkaloids | ||||
| Berberine | Berberis vulgaris | Bark | ~5% | [12] |
| Benzophenanthridine Alkaloids | ||||
| Sanguinarine | Sanguinaria canadensis | Rhizome | 0.49 - 0.96 mg/g | [13] |
| Chelerythrine | Sanguinaria canadensis | Rhizome | 0.27 - 0.69 mg/g | [13] |
| Ipecac Alkaloids | ||||
| Emetine | Psychotria ipecacuanha | Roots | 0.39% (3.9 mg/g) | [14] |
| Cephaeline | Psychotria ipecacuanha | Roots | 0.47% (4.65 mg/g) | [14] |
Experimental Protocols
The extraction, isolation, and characterization of isoquinoline alkaloids are critical steps in their study and utilization. This section provides detailed methodologies for these processes.
General Experimental Workflow
The isolation of isoquinoline alkaloids typically follows a multi-step process, beginning with extraction from the plant material, followed by purification and structural elucidation.
Detailed Methodologies
1. Extraction of Alkaloids
-
Objective: To extract the total alkaloid content from the plant matrix.
-
Protocol (General Acid-Base Extraction):
-
Maceration: The dried and powdered plant material (100 g) is macerated with a solvent such as methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% HCl) to facilitate the extraction of alkaloid salts. The mixture is agitated for 24-48 hours at room temperature.
-
Filtration: The mixture is filtered, and the plant material is re-extracted 2-3 times with the same solvent to ensure complete extraction.
-
Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidification: The crude extract is dissolved in a 2-5% aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).
-
Defatting: The acidic solution is washed with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, oils, and other non-alkaloidal components. The organic layer is discarded.
-
Basification: The aqueous layer is made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide or sodium carbonate. This converts the alkaloid salts into their free base form.
-
Liquid-Liquid Extraction: The alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent like chloroform or dichloromethane. The organic layers containing the free alkaloid bases are combined.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude total alkaloid fraction.[15][16]
-
2. Purification of Alkaloids
-
Objective: To separate individual alkaloids from the crude extract.
-
Protocol (Column Chromatography):
-
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of alkaloids.[17]
-
Slurry Preparation: A slurry of silica gel in a nonpolar solvent (e.g., hexane or chloroform) is prepared and packed into a glass column.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity. A common gradient is from chloroform to a mixture of chloroform and methanol.
-
Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.
-
Combining and Evaporation: Fractions containing the same pure compound are combined and the solvent is evaporated to yield the isolated alkaloid.[18]
-
-
Protocol (Preparative High-Performance Liquid Chromatography - Prep-HPLC):
-
Column: A reversed-phase C18 column is frequently used for the separation of isoquinoline alkaloids.
-
Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid, acetic acid, or ammonium acetate to improve peak shape.[19][20]
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.
-
Injection and Fraction Collection: A concentrated solution of the partially purified alkaloid fraction is injected onto the column, and fractions are collected based on the retention times of the target compounds.
-
Solvent Removal: The solvent is removed from the collected fractions, often by lyophilization, to yield the pure alkaloid.
-
3. Characterization of Alkaloids
-
Objective: To determine the chemical structure of the isolated alkaloids.
-
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
Crystallography: X-ray crystallography of a suitable crystal can provide the definitive three-dimensional structure of the molecule.[17][21]
-
Signaling Pathways of Key Isoquinoline Alkaloids
Understanding the molecular mechanisms by which isoquinoline alkaloids exert their biological effects is crucial for drug development. This section illustrates the signaling pathways of several prominent isoquinoline alkaloids.
Morphine: Mu-Opioid Receptor Signaling
Morphine, the prototypical opioid analgesic, exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][12][22][23][24] Activation of MOR leads to a cascade of intracellular events that ultimately result in analgesia.
Berberine: Inhibition of the NF-κB Signaling Pathway
Berberine has demonstrated potent anti-inflammatory effects, which are partly mediated by its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][25][26][27][28][29] This pathway is a key regulator of the inflammatory response.
Sanguinarine: Induction of Apoptosis
Sanguinarine exhibits cytotoxic activity against various cancer cell lines by inducing apoptosis, or programmed cell death.[1][14][25][30][31][32] This process involves the activation of a cascade of enzymes called caspases.
Tubocurarine: Neuromuscular Blockade
Tubocurarine is a classic example of a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle paralysis.[2][4][5][7][10][33][34][35]
Conclusion
The plant kingdom remains a rich and largely untapped reservoir of medicinally valuable isoquinoline alkaloids. The compounds discussed in this guide represent only a fraction of the known diversity. For researchers, scientists, and drug development professionals, a thorough understanding of the natural sources, extraction methodologies, and mechanisms of action of these alkaloids is paramount for the discovery and development of novel therapeutics. The protocols and pathway diagrams provided herein serve as a foundational resource for advancing research in this critical area of natural product chemistry and pharmacology.
References
- 1. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]
- 3. Alkaloid Purification - Lifeasible [lifeasible.com]
- 4. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of tubocurarine action and restricted diffusion within the synaptic cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubocurarine | chemical compound | Britannica [britannica.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. youtube.com [youtube.com]
- 13. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 16. jocpr.com [jocpr.com]
- 17. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 18. column-chromatography.com [column-chromatography.com]
- 19. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
- 24. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jstage.jst.go.jp [jstage.jst.go.jp]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Tubocurarine - Humanitas.net [humanitas.net]
- 34. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Alkaloid Extraction - Lifeasible [lifeasible.com]
The Pharmacological Potential of the Isoquinoline Scaffold: A Technical Guide for Drug Development
Introduction
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery.[1] This privileged structure, consisting of a benzene ring fused to a pyridine ring, is the foundational core for a vast array of natural alkaloids and synthetic molecules exhibiting a wide spectrum of pharmacological activities.[1][2] Isoquinoline derivatives have been extensively investigated and developed for their therapeutic potential, leading to their use as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[1][3] This technical guide provides an in-depth overview of the pharmacological potential of the isoquinoline scaffold, focusing on quantitative data, detailed experimental protocols for key assays, and the visualization of critical signaling pathways.
Pharmacological Activities of Key Isoquinoline Alkaloids
Several isoquinoline alkaloids have demonstrated significant therapeutic potential across various disease models. This section will delve into the anticancer, antiviral, and antimicrobial activities of prominent isoquinoline compounds, presenting key quantitative data for each.
Anticancer Activity
Isoquinoline alkaloids exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[4]
Table 1: Anticancer Activity of Isoquinoline Alkaloids
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| Berberine | HT29 (Colon) | MTT | 52.37 ± 3.45 µM | [5] |
| Tca8113 (Oral Squamous) | MTT | 218.52 ± 18.71 µM | [5] | |
| CNE2 (Nasopharyngeal) | MTT | 249.18 ± 18.14 µM | [5] | |
| MCF-7 (Breast) | MTT | 272.15 ± 11.06 µM | [5] | |
| Hela (Cervical) | MTT | 245.18 ± 17.33 µM | [5] | |
| HCC70 (Triple Negative Breast) | MTT | 0.19 µM | [6][7][8] | |
| BT-20 (Triple Negative Breast) | MTT | 0.23 µM | [6][7][8] | |
| MDA-MB-468 (Triple Negative Breast) | MTT | 0.48 µM | [6][7][8] | |
| MDA-MB-231 (Triple Negative Breast) | MTT | 16.7 µM | [7][8] | |
| Sanguinarine | HL-60 (Promyelocytic Leukemia) | MTT | 0.9 µM (4h exposure) | [4] |
| A375 (Melanoma) | MTT | 0.11 µg/mL | [9] | |
| SK-MEL-3 (Melanoma) | MTT | 0.54 µg/mL | [9] | |
| G-361 (Melanoma) | MTT | 21.02 µg/mL (Berberine) | [9] | |
| Bel7402 (Hepatocellular Carcinoma) | MTT | 2.90 µM | [10] | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 2.50 µM | [10] | |
| HCCLM3 (Hepatocellular Carcinoma) | MTT | 5.10 µM | [10] | |
| SMMC7721 (Hepatocellular Carcinoma) | MTT | 9.23 µM | [10] | |
| Palmatine | MCF-7 (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] |
| T47D (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] | |
| ZR-75-1 (Breast) | MTT | 5.126 - 5.805 µg/mL | [11][12] |
Antiviral Activity
Certain isoquinoline alkaloids have shown potent antiviral activity, particularly against coronaviruses. Emetine, for instance, has been identified as a powerful inhibitor of SARS-CoV-2 replication.
Table 2: Antiviral Activity of Emetine against Coronaviruses
| Virus | Cell Line | EC50 | Reference |
| SARS-CoV-2 | Vero | 0.147 nM | [13] |
| SARS-CoV-2 | Vero E6 | 0.46 µM | [3] |
| SARS-CoV | Vero E6 | 0.051 µM | [3] |
| MERS-CoV | Vero E6 | 0.014 µM | [3] |
| SARS-CoV-2 | Vero | ~0.007 µM | [14] |
| SARS-CoV-2 (Pretreatment) | Vero | 0.019 µM | [14] |
| Enterovirus A71 (EV-A71) | RD | 49 nM | [3] |
| Enterovirus D68 | RD | 19 nM | [3] |
| Echovirus-6 | RD | 45 nM | [3] |
| Coxsackievirus A16 | RD | 83 nM | [3] |
| Coxsackie B | RD | 51 nM | [3] |
Antimicrobial Activity
The isoquinoline scaffold is a key feature of many compounds with antibacterial properties. Both natural alkaloids and synthetic derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Isoquinoline Derivatives
| Compound/Derivative Class | Bacteria | MIC (µg/mL) | Reference |
| Alkynyl Isoquinolines (HSN584, HSN739) | Staphylococcus aureus | 4 - 8 | [15] |
| MRSA | 4 - 8 | [15] | |
| VRSA | 4 - 8 | [15] | |
| Staphylococcus epidermidis | 4 - 16 | [15] | |
| Listeria monocytogenes | 4 - 16 | [15] | |
| Streptococcus pneumoniae | 4 - 16 | [15] | |
| Enterococcus faecalis | 4 - 16 | [15] | |
| Clostridium difficile | 4 - 16 | [15] | |
| Enterococcus faecium | 4 - 16 | [15] | |
| Spathullin B | Staphylococcus aureus | 1 | [16] |
| Spathullin A | Staphylococcus aureus | 4 | [16] |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [17] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [17] |
| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [17] |
| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [17] |
| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [17] |
Key Signaling Pathways Modulated by Isoquinoline Alkaloids
The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Berberine and the AMPK Signaling Pathway
Berberine exerts many of its beneficial metabolic effects, including its antidiabetic and anticancer properties, through the activation of AMP-activated protein kinase (AMPK).[1][18][19] AMPK acts as a master regulator of cellular energy homeostasis.
Sanguinarine and the NF-κB Signaling Pathway
Sanguinarine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[20][21] It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[20]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the pharmacological evaluation of isoquinoline compounds.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
-
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isoquinoline compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the isoquinoline compound.[5] Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours).[5]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
-
Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[25]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB), or other appropriate broth
-
Isoquinoline compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
-
Incubator
-
-
Procedure:
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the isoquinoline compound in the microtiter plate wells using broth as the diluent.[26]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[26] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial suspension.[27]
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[25][27]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[25]
-
The isoquinoline scaffold represents a remarkably versatile and pharmacologically significant motif in drug discovery. The diverse biological activities of both natural and synthetic isoquinoline derivatives underscore their continued importance as lead structures for the development of novel therapeutics. The quantitative data, mechanistic insights, and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of this important class of compounds. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved isoquinoline-based drugs.
References
- 1. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mednexus.org [mednexus.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 27. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Protocol for the Bischler-Napieralski Synthesis of Isoquinolines: Application Notes for Researchers and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates.[1][2][3] The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline-based compounds.
Reaction Mechanism
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[1] Two primary mechanistic pathways have been proposed, with the prevailing mechanism often dependent on the specific reaction conditions and reagents employed.[1][5]
-
Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate In this pathway, the amide carbonyl oxygen attacks the condensing agent, such as phosphorus oxychloride (POCl₃), to form a highly reactive intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, yields the 3,4-dihydroisoquinoline.[3][5]
-
Mechanism II: Nitrilium Ion Intermediate This mechanism involves the formation of a nitrilium ion intermediate prior to cyclization.[1][6] This pathway is supported by the observation of side products from a retro-Ritter reaction, which is characteristic of nitrilium ion intermediates.[6][7]
Figure 1: Proposed reaction mechanisms for the Bischler-Napieralski synthesis.
Experimental Protocols
The success of the Bischler-Napieralski reaction is highly dependent on the choice of reagents and reaction conditions. The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent.[1][5] The presence of electron-donating groups on the aromatic ring generally facilitates the cyclization.[5][7]
Reagents and Conditions
A variety of condensing agents can be employed, with the choice often dictated by the reactivity of the substrate.
| Condensing Agent | Typical Substrate | Reaction Conditions | Notes |
| Phosphorus oxychloride (POCl₃) | β-arylethylamides | Refluxing in an inert solvent (e.g., toluene, acetonitrile) or neat.[6][8] | Most widely used reagent.[1] |
| Phosphorus pentoxide (P₂O₅) | Amides with electron-poor aromatic rings | Often used in conjunction with POCl₃, refluxing.[1][6][7] | Provides a more potent dehydrating medium.[6] |
| Triflic anhydride (Tf₂O) | β-arylethylcarbamates and sensitive amides | Often with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures (-20 °C to 0 °C).[5] | Allows for milder reaction conditions.[6] |
| Polyphosphoric acid (PPA) | β-arylethylamides and carbamates | Elevated temperatures.[1] | Acts as both a catalyst and a solvent. |
| Zinc chloride (ZnCl₂) | β-arylethylamides | High temperatures.[5][6] | A classic Lewis acid catalyst for this reaction. |
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the Bischler-Napieralski synthesis.
Figure 2: General experimental workflow for the Bischler-Napieralski synthesis.
Detailed Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 equiv).
-
Addition of Solvent and Reagent: Add anhydrous toluene or acetonitrile to dissolve the amide. With vigorous stirring, slowly add phosphorus oxychloride (2.0-5.0 equiv) to the solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of cold water to quench the excess POCl₃.
-
Neutralization and Extraction: Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated aqueous NaHCO₃ solution or other suitable base. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 3,4-dihydroisoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization to afford the pure 3,4-dihydroisoquinoline.
Applications in Drug Development
The Bischler-Napieralski synthesis is a key transformation in the preparation of a wide array of biologically active isoquinoline alkaloids and their synthetic analogs.[4][8] The resulting 3,4-dihydroisoquinoline scaffold is a common feature in molecules targeting various diseases. The subsequent dehydrogenation of the 3,4-dihydroisoquinoline product to the fully aromatic isoquinoline is a common follow-up step, readily achieved using reagents like palladium on carbon (Pd/C) or sulfur.[9]
Troubleshooting and Considerations
-
Low Yields: For substrates lacking electron-donating groups on the aromatic ring, the addition of phosphorus pentoxide (P₂O₅) to the POCl₃ can enhance the reaction rate and yield.[7]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[6][7] This can sometimes be mitigated by using milder conditions or different dehydrating agents.
-
Safety: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The quenching of POCl₃ is highly exothermic and should be performed with extreme caution.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl Isoquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of halo-substituted methyl isoquinoline-3-carboxylate scaffolds using common palladium-catalyzed cross-coupling reactions. The isoquinoline core is a prevalent motif in numerous biologically active compounds and pharmaceuticals, and the ability to selectively introduce molecular diversity at various positions is crucial for drug discovery and development. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions serve as a guide for synthesizing novel isoquinoline derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling on the Isoquinoline Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable in modern organic synthesis. For the isoquinoline framework, these methods allow for the introduction of aryl, vinyl, alkynyl, and amino moieties, enabling the systematic exploration of the chemical space around this privileged heterocycle.
The reactivity of halo-isoquinolines in these transformations is dependent on the nature of the halogen (I > Br > Cl) and its position on the ring. The protocols provided below are based on specific examples from the literature for structurally related compounds and generalized procedures for common cross-coupling reactions.[2]
General Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.[3] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Catalytic Cycle
References
Application of Methyl Isoquinoline-3-carboxylate in Designing Novel Enzyme Inhibitors
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Methyl isoquinoline-3-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse range of derivatives targeting various enzymes implicated in pathological conditions. This document provides detailed application notes on the use of this scaffold in the design of novel enzyme inhibitors, with a focus on kinases and phosphodiesterases. It includes a summary of inhibitory activities, detailed experimental protocols for enzyme and cellular assays, and visualizations of relevant signaling pathways to guide researchers in this field.
Introduction
Enzyme inhibitors are cornerstone therapeutic agents in modern medicine. The targeted inhibition of specific enzymes involved in disease progression offers a powerful strategy for drug development. The isoquinoline nucleus is a key pharmacophore that has been successfully exploited to generate potent inhibitors for several enzyme classes. This compound is a readily available and modifiable building block for creating libraries of candidate inhibitors. By converting the methyl ester at the 3-position into various amides, ketones, and other functionalities, researchers can explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This document outlines the application of this scaffold in targeting key enzymes such as Ataxia-Telangiectasia Mutated (ATM) kinase, Human Epidermal Growth Factor Receptor 2 (HER2), Haspin kinase, and Phosphodiesterase 5 (PDE5).
I. Quantitative Data on Isoquinoline-Based Enzyme Inhibitors
While direct inhibitory data for this compound itself is not extensively reported, its derivatives, particularly 3-carboxamides, have shown significant activity against several important enzyme targets. The following tables summarize the inhibitory concentrations (IC50) for representative isoquinoline and quinoline derivatives, illustrating the potential of this scaffold.
Table 1: Inhibitory Activity of Quinoline/Isoquinoline Carboxamide Derivatives against Kinases
| Compound ID/Reference | Target Enzyme | IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line |
| Quinoline-3-carboxamide series | ||||
| Compound 72[1] | ATM | < 1 | 2 | Not specified |
| Compound 74[2] | ATM | < 1 | 1 | Not specified |
| Isoquinoline-tethered quinazoline series | ||||
| Compound 14a[3] | HER2 | - (% inhibition) | 103 | SKBR3 |
| Compound 14f[3] | HER2 | 1.8 | 32 | SKBR3 |
| Lapatinib (Reference)[3] | HER2 | 4.1 | 10 | SKBR3 |
| Pyrrolo[3,2-g]isoquinoline series | ||||
| Compound 10[4] | Haspin | 23.6 | - | Not specified |
Note: The quinoline-3-carboxamides are structural isomers of the isoquinoline-3-carboxamides and are included to demonstrate the inhibitory potential of the carboxamide group at the 3-position of a related heterocyclic scaffold.
Table 2: Inhibitory Activity of Isoquinoline Derivatives against Phosphodiesterases
| Compound ID/Reference | Target Enzyme | IC50 (µM) | Notes |
| Icariin (Natural Product)[5] | PDE5A1 | 5.9 | Serves as a lead compound for derivatization. |
| Compound 5 (Icariin derivative)[5] | PDE5A1 | 0.075 | 80-fold more potent than icariin. |
II. Signaling Pathways and Experimental Workflows
Understanding the cellular context of the target enzyme is crucial for designing effective inhibitors. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and a general workflow for inhibitor screening.
Signaling Pathways
Caption: HER2 Signaling Pathway and Point of Inhibition.
Caption: ATM DNA Damage Response Pathway.
Experimental Workflow
Caption: General Workflow for Inhibitor Development.
III. Experimental Protocols
The following are detailed protocols for assays relevant to the evaluation of isoquinoline-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the inhibitory activity of compounds against kinases like HER2.
Objective: To determine the IC50 value of a test compound (e.g., an isoquinoline-3-carboxamide derivative) against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Recombinant human kinase (e.g., HER2)
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (at Km concentration for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in Kinase Assay Buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is ≤1%.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include wells for a positive control (no inhibitor, DMSO only) and a negative control (no kinase). b. Add 2.5 µL of a 2x kinase/substrate mixture to each well. c. Initiate the reaction by adding 5 µL of a 2x ATP solution. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. d. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background luminescence (negative control) from all readings. c. Calculate the percentage of inhibition for each compound concentration relative to the positive control (100% activity). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of a compound to inhibit the phosphorylation of a target kinase (e.g., ATM or HER2) within a cellular context.
Objective: To determine if a test compound inhibits the phosphorylation of a target kinase and its downstream substrates in a specific cell line.
Materials:
-
HER2-overexpressing cell line (e.g., SK-BR-3) or a suitable cell line for ATM studies (e.g., U2OS).
-
Cell culture medium and supplements.
-
Test compound (dissolved in DMSO).
-
DNA damaging agent (for ATM activation, e.g., Etoposide).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-ATM (Ser1981), anti-total-ATM, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO). c. For ATM inhibition studies, co-treat with a DNA damaging agent like Etoposide (e.g., 10 µM for 1 hour) to induce ATM phosphorylation.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-HER2) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe for the total protein (e.g., total HER2) and a loading control (e.g., β-actin) to ensure equal loading. d. Quantify the band intensities using densitometry software. The level of inhibition is determined by the ratio of the phosphorylated protein to the total protein.
Protocol 3: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against PDE enzymes like PDE5.
Objective: To determine the IC50 value of a test compound against a specific PDE isozyme.
Principle: PDE enzymes hydrolyze cyclic nucleotides (cAMP or cGMP) to their corresponding monophosphates. The assay measures the amount of remaining cyclic nucleotide after the enzymatic reaction.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1).
-
[³H]-cGMP (for radiometric assay) or unlabeled cGMP (for luminescence-based assays like PDE-Glo™).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Test compound (dissolved in DMSO).
-
Snake venom nucleotidase (for radiometric assay).
-
Scintillation cocktail and counter (for radiometric assay).
-
PDE-Glo™ Assay Kit (Promega) for luminescence-based detection.
Procedure (Luminescence-based PDE-Glo™):
-
Compound and Enzyme Preparation: a. Prepare serial dilutions of the test compound in the assay buffer. b. Dilute the PDE enzyme to the desired concentration in the assay buffer.
-
PDE Reaction: a. In a white, opaque 96-well plate, add the test compound dilutions. b. Add the diluted PDE enzyme to each well. c. Initiate the reaction by adding the cGMP substrate. d. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: a. Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer. b. Add the PDE-Glo™ Detection Solution, which contains ATP and a kinase that will be activated by the remaining cGMP. c. Incubate for 20 minutes at room temperature. d. Add the Kinase-Glo® Reagent to measure the remaining ATP. The amount of light produced is inversely proportional to the PDE activity.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
IV. Conclusion
This compound is a valuable and versatile scaffold for the development of novel enzyme inhibitors. Through synthetic modification of the carboxylate group, potent and selective inhibitors targeting various enzyme families, including kinases and phosphodiesterases, can be generated. The protocols and data presented in this document provide a framework for researchers to design, synthesize, and evaluate new therapeutic candidates based on the isoquinoline core structure. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds from Methyl Isoquinoline-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from methyl isoquinoline-3-carboxylate. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Substitution at the 3-position of the isoquinoline ring, in particular, has been shown to be a promising strategy for the development of novel therapeutic agents.
These notes focus on two primary synthetic pathways originating from this compound: the formation of isoquinoline-3-carbohydrazides and their subsequent conversion to Schiff bases, and the direct amidation of the methyl ester to yield isoquinoline-3-carboxamides. The protocols provided are based on established synthetic methodologies and are accompanied by expected bioactivity data, primarily drawing analogies from closely related quinoline derivatives where direct data for isoquinoline analogs is not available.
Application Note 1: Synthesis of Isoquinoline-3-carbohydrazide and Schiff Base Derivatives for Anticancer and Antimicrobial Applications
The carbohydrazide functional group serves as a versatile intermediate for the synthesis of various heterocyclic compounds and Schiff bases. Schiff bases derived from heterocyclic carbohydrazides are known to possess a broad spectrum of biological activities, including significant anticancer and antimicrobial effects. This is attributed to the presence of the azomethine group (-C=N-), which is crucial for their biological action.
Synthetic Pathway Overview
The synthesis of isoquinoline-3-carbohydrazide Schiff bases from this compound is a two-step process. The first step involves the hydrazinolysis of the methyl ester to form the key intermediate, isoquinoline-3-carbohydrazide. This intermediate is then condensed with various aromatic aldehydes to yield the target Schiff bases.
Caption: Synthetic workflow for bioactive Schiff bases.
Expected Biological Activities
Based on studies of analogous quinoline-based compounds, the synthesized isoquinoline-3-carbohydrazide Schiff bases are expected to exhibit potent anticancer and antimicrobial activities.
Table 1: Expected Anticancer Activity of Isoquinoline-3-carbohydrazide Schiff Base Derivatives (Analogous to Quinoline Derivatives)
| Compound ID | Aromatic Aldehyde Moiety | Expected IC50 (µM) against MCF-7 (Breast Cancer)[1] |
| SB-1 | 4-Chlorobenzaldehyde | 7.0 - 8.0 |
| SB-2 | 4-Hydroxybenzaldehyde | 10.0 - 12.0 |
| SB-3 | 4-Nitrobenzaldehyde | 8.0 - 10.0 |
Table 2: Expected Antimicrobial Activity of Isoquinoline-3-carbohydrazide Schiff Base Derivatives (Analogous to Quinoline Derivatives)
| Compound ID | Aromatic Aldehyde Moiety | Expected MIC (µg/mL) against S. aureus[2] | Expected MIC (µg/mL) against E. coli[2] |
| SB-1 | 4-Chlorobenzaldehyde | 300 - 350 | > 500 |
| SB-2 | 4-Hydroxybenzaldehyde | 400 - 450 | > 500 |
| SB-3 | 4-Nitrobenzaldehyde | 350 - 400 | > 500 |
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-3-carbohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.87 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition of Reagent: To this solution, add hydrazine hydrate (99%, 2.5 mL, 50 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain pure isoquinoline-3-carbohydrazide. The expected yield is typically in the range of 85-95%.
Protocol 2: General Procedure for the Synthesis of Isoquinoline-3-carbohydrazide Schiff Bases
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve isoquinoline-3-carbohydrazide (1.87 g, 10 mmol) in absolute ethanol (20 mL).
-
Addition of Reagents: To this solution, add the desired aromatic aldehyde (10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The precipitated solid is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base. Expected yields are generally between 75-90%.
Application Note 2: Synthesis of N-Substituted Isoquinoline-3-carboxamides as Potential Anticancer Agents
The conversion of esters to amides is a fundamental transformation in organic synthesis, often leading to compounds with enhanced biological activity. N-substituted 4-oxoquinoline-3-carboxamides have demonstrated significant cytotoxic activity against various cancer cell lines.[3] By analogy, N-substituted isoquinoline-3-carboxamides are promising candidates for the development of novel anticancer drugs.
Synthetic Pathway Overview
The synthesis of N-substituted isoquinoline-3-carboxamides can be achieved through the direct aminolysis of this compound with a primary or secondary amine. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or neat.
Caption: Synthetic workflow for bioactive N-substituted isoquinoline-3-carboxamides.
Expected Biological Activities
Drawing a parallel from the 4-oxoquinoline-3-carboxamide series, the synthesized N-substituted isoquinoline-3-carboxamides are anticipated to exhibit cytotoxic effects against various cancer cell lines.
Table 3: Expected Cytotoxic Activity of N-Substituted Isoquinoline-3-carboxamide Derivatives (Analogous to 4-Oxoquinoline Derivatives)
| Compound ID | Amine Moiety | Expected IC50 (µM) against Gastric Cancer Cell Line (AGS)[3] |
| AM-1 | 4-Chloroaniline | 1.5 - 2.5 |
| AM-2 | 4-Methoxyaniline | 4.0 - 6.0 |
| AM-3 | Benzylamine | 15.0 - 20.0 |
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of N-Substituted Isoquinoline-3-carboxamides
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, place this compound (1.87 g, 10 mmol) and the desired primary or secondary amine (12 mmol).
-
Reaction Conditions:
-
Method A (Neat): If the amine is a liquid at the reaction temperature, the reaction can be carried out without a solvent. Heat the mixture at 120-150 °C for 12-24 hours.
-
Method B (Solvent): If the amine is a solid or a high-boiling solvent is preferred, dissolve the reactants in a high-boiling solvent such as diphenyl ether or N,N-dimethylformamide (DMF). Heat the mixture to reflux for 12-24 hours.
-
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Method A: After cooling, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Method B: After cooling, pour the reaction mixture into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the pure N-substituted isoquinoline-3-carboxamide.
Disclaimer: The provided protocols and expected bioactivity data are for research and informational purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The biological activities are based on analogous compound series and should be confirmed through experimental validation for the synthesized isoquinoline derivatives.
References
- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Purification of Isoquinoline Derivatives: Application Notes and Protocols
Introduction
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds found in numerous plant families.[1] They form the backbone of many pharmacologically significant molecules, exhibiting a wide range of biological activities that make them a focal point in pharmaceutical research and drug development.[1][2] The isolation and purification of these derivatives from complex mixtures, such as plant extracts or synthetic reaction products, is a critical step for accurate biological evaluation, structural elucidation, and quality control.[1][3]
High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of isoquinoline derivatives.[4] Its high resolution and adaptability make it suitable for separating structurally similar alkaloids. Reversed-phase HPLC is the most common approach, effectively separating compounds based on their hydrophobicity.[3][5] Furthermore, due to the chiral nature of many isoquinoline cores, chiral HPLC is essential for resolving enantiomers, which can exhibit distinct pharmacological effects.[6][7]
This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of isoquinoline derivatives, including methods for chiral separations, tailored for researchers, scientists, and drug development professionals.
Part 1: Analytical and Preparative HPLC Purification
Developing a robust HPLC method is fundamental for the successful purification of isoquinoline derivatives. The process typically begins with the development of an analytical method, which is then scaled up for preparative purification.
Analytical Method Development
The goal of analytical HPLC is to achieve baseline separation of the target compound from impurities with good peak shape and sensitivity. Reversed-phase chromatography on a C18 stationary phase is the most common starting point.[1][8] Due to the basic nature of most alkaloids, mobile phase additives are crucial to prevent peak tailing. Modifiers such as formic acid, phosphoric acid, or triethylamine are often used to control the ionization state of the analytes and mask residual silanol groups on the stationary phase.[5][8][9]
Preparative Scale-Up
Once an effective analytical separation is achieved, the method can be scaled up for preparative purposes to isolate larger quantities of the compound.[10] This involves increasing the column diameter, sample load, and flow rate while maintaining the resolution achieved at the analytical scale. The primary objective is to maximize throughput without sacrificing purity.[3] Fraction collection is triggered based on the detector signal (e.g., UV absorbance) to isolate the peak corresponding to the target compound.[3][10]
Quantitative Data Summary: Analytical & Preparative HPLC
The following tables summarize typical parameters for the reversed-phase HPLC purification of isoquinoline derivatives.
Table 1: Typical Analytical HPLC Method Parameters
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Stationary Phase | C18 Reverse Phase, Newcrom R1 | [1][5][8] |
| Column Dimensions | 4.6 mm x 150-250 mm, 3-5 µm particle size | [3][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | [5][12] |
| Mobile Phase B | Acetonitrile or Methanol | [8] |
| Elution Mode | Gradient or Isocratic | [4][8] |
| Flow Rate | 0.8 - 1.2 mL/min | [1][3] |
| Column Temperature | 25 - 35°C | [3] |
| Detection Wavelength | 254 nm, 280 nm, or 325 nm | [1][3][11] |
| Injection Volume | 5 - 20 µL |[3] |
Table 2: Typical Preparative HPLC Method Parameters
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Stationary Phase | C18 Reverse Phase | [3] |
| Column Dimensions | 20-50 mm (ID) x 250 mm, 5-10 µm particle size | [3][10] |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | [13] |
| Mobile Phase B | Acetonitrile or Methanol | [3] |
| Elution Mode | Gradient | [13] |
| Flow Rate | 20 - 100 mL/min | [3] |
| Detection Wavelength | 254 nm or 325 nm | [3] |
| Injection Volume | 1 - 5 mL (or larger via injection pump) | [3][10] |
| Sample Concentration | 10 - 50 mg/mL, depending on solubility |[3][10] |
Part 2: Chiral HPLC Separation
The tetrahydroisoquinoline skeleton is a common pharmacologically important core structure that contains chiral centers.[6] Enantiomers of the same compound can have significantly different biological activities and toxicities, making their separation and individual characterization a regulatory and scientific necessity.[6][7] Direct separation using chiral stationary phases (CSPs) is the most widely used and efficient method.[7][14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent performance in resolving isoquinoline alkaloid enantiomers.[6]
Quantitative Data Summary: Chiral HPLC
Table 3: Typical Chiral HPLC Method Parameters for Isoquinoline Derivatives
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | [6] |
| Column Dimensions | 4.6 mm x 150-250 mm, 5 µm particle size | [6] |
| Mobile Phase | Hexane/Isopropanol or Methanol/Acetonitrile with a basic additive | [6] |
| Mobile Phase Additive | Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1%) | [6] |
| Elution Mode | Isocratic | [6] |
| Flow Rate | 0.5 - 1.0 mL/min | [6] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | [6] |
| Detection Wavelength | 254 nm or 280 nm |[6] |
Experimental Protocols & Workflows
The following diagram illustrates a typical workflow for the purification of isoquinoline derivatives from a crude source material.
Caption: General workflow for HPLC purification of isoquinoline derivatives.
Protocol 1: Sample Preparation from Plant Material
This protocol describes a general procedure for extracting isoquinoline alkaloids from dried plant material.[1]
-
Grinding: Grind the dried plant material (e.g., roots, stems) to a fine powder (40-60 mesh).
-
Extraction: Accurately weigh approximately 1.0 g of the powdered material. Add 25 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
Protocol 2: Analytical Reversed-Phase HPLC Method
This protocol provides a starting point for developing an analytical method for a purified extract or synthetic product.
-
System Setup:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 280 nm.
-
-
Gradient Elution: Perform a scouting gradient to determine the approximate elution conditions (e.g., 5% to 95% B over 30 minutes).
-
Method Optimization: Based on the scouting run, optimize the gradient to achieve baseline separation of the target peak. If necessary, switch the organic modifier to methanol, which can offer different selectivity.[8]
-
Sample Analysis: Inject 10 µL of the prepared sample. Integrate the peak areas to determine the relative purity.
Protocol 3: Preparative Reversed-Phase HPLC Purification
This protocol outlines the scale-up for purification.
-
System Setup:
-
Column: C18, 21.2 x 250 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 20 mL/min (adjust based on column dimensions).
-
Detector: UV at 280 nm.
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO), then dilute with the mobile phase. The final concentration can be high (e.g., 50 mg/mL), depending on solubility.[3][10]
-
Injection: Inject the dissolved sample onto the column. The volume can range from 1 mL to several milliliters.[3]
-
Fraction Collection: Collect fractions corresponding to the target peak based on the UV chromatogram, using time- or threshold-based collection settings.[3][10]
-
Post-Purification: Combine the pure fractions and evaporate the solvent using a rotary evaporator or lyophilizer.
-
Purity Confirmation: Analyze the final product using the analytical HPLC method to confirm its purity.
Protocol 4: Chiral HPLC for Enantiomeric Separation
This protocol is based on methods developed for benzyltetrahydroisoquinoline alkaloids.[6]
-
System Setup:
-
Column: Chiralpak AD, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Methanol : Diethylamine (100:0.1, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 280 nm.
-
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The two enantiomers should elute as distinct peaks. The resolution (Rs) value should be greater than 1.5 for baseline separation.[6]
Biological Context: Isoquinolines and Cellular Signaling
Many isoquinoline alkaloids exert their biological effects by modulating key cellular signaling pathways. Berberine, a well-studied protoberberine alkaloid, is known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Caption: Simplified diagram of the Berberine-activated AMPK signaling pathway.
HPLC is an indispensable tool for the isolation and analysis of isoquinoline derivatives. By systematically developing methods on an analytical scale, researchers can efficiently scale up to preparative chromatography to obtain high-purity compounds. Furthermore, the use of specialized chiral stationary phases allows for the critical separation of enantiomers. The protocols and guidelines presented here provide a robust framework for scientists to successfully purify isoquinoline derivatives, facilitating further investigation into their promising therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. ejgm.co.uk [ejgm.co.uk]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of Methyl Isoquinoline-3-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of methyl isoquinoline-3-carboxylate, a key scaffold in medicinal chemistry. The following sections detail synthetic protocols for various chemical modifications, present structure-activity relationship (SAR) data for anticancer and antibacterial applications, and visualize relevant signaling pathways and experimental workflows.
Introduction
The isoquinoline core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] this compound serves as a versatile starting material for generating diverse libraries of compounds for SAR studies. Key modification points include the carboxylate at the C-3 position, the nitrogen at the N-2 position, and various positions on the carbocyclic ring, which can be functionalized to explore the chemical space and optimize pharmacological activity.
Key Derivatization Strategies
The primary strategies for modifying this compound involve:
-
Modification of the C-3 Carboxylate: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a diverse library of amides. Direct amidation from the methyl ester is also a viable route.
-
Substitution on the Isoquinoline Core: Carbon-carbon bonds can be formed at various positions on the isoquinoline ring, typically by introducing a halogen (e.g., bromine) and then performing cross-coupling reactions such as the Suzuki-Miyaura coupling.
-
N-Alkylation of the Isoquinoline Nitrogen: The nitrogen atom can be alkylated to introduce various substituents, which can influence the compound's solubility, cell permeability, and target engagement.
A general workflow for a typical SAR study starting from this compound is outlined below.
Caption: General workflow for SAR studies.
Data Presentation: Structure-Activity Relationships
The following tables summarize representative SAR data for isoquinoline derivatives, illustrating the impact of different substituents on their biological activity.
Table 1: Anticancer Activity of Isoquinoline-Tethered Quinazoline Derivatives as HER2/EGFR Inhibitors
This table presents the inhibitory activity of a series of isoquinoline derivatives against HER2 and EGFR kinases, as well as their anti-proliferative effects on HER2-overexpressing (SKBR3) and EGFR-overexpressing (A431) cancer cell lines.
| Compound ID | R Group | HER2 % Inhibition @ 0.1 µM | EGFR % Inhibition @ 0.1 µM | SKBR3 IC₅₀ (nM) | A431 IC₅₀ (nM) |
| 1a | 4-morpholinoethoxy | 98 | 89 | 12 | 414 |
| 1b | 4-(piperidin-1-yl)ethoxy | 96 | 81 | 28 | 427 |
| 1c | 4-(pyrrolidin-1-yl)ethoxy | 74 | 29 | 88 | N.D. |
| 1d | 4-(2-oxo-pyrrolidin-1-yl)ethoxy | 28 | N.D. | 427 | N.D. |
| Lapatinib | (Reference Drug) | 99 | 94 | 23 | 418 |
Data is adapted from a study on isoquinoline-tethered quinazoline derivatives.[4] N.D. = Not Determined.
SAR Summary for Anticancer Activity:
-
The nature of the terminal heteroatom on the side chain is crucial for potent target binding, with the morpholino derivative (1a ) showing the highest potency against both kinases and in cell-based assays.[4]
-
Replacement of the morpholine ring with piperidine (1b ) or pyrrolidine (1c ) leads to a decrease in activity.[4]
-
The γ-lactam derivative (1d ) exhibited significantly reduced activity, highlighting the importance of the terminal amine for potent inhibition.[4]
Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives
This table shows the minimum inhibitory concentration (MIC) of a series of tricyclic isoquinoline derivatives against various Gram-positive bacterial strains.
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 2a | OCH₃ | H | >128 | >128 | >128 |
| 2b | H | OCH₃ | >128 | >128 | >128 |
| 2d | H | H | 16 | 64 | 128 |
| 2f | OCH₃ | OCH₃ | 32 | 32 | 64 |
Data is adapted from a study on tricyclic isoquinoline derivatives.[5]
SAR Summary for Antibacterial Activity:
-
The unsubstituted aromatic ring derivative (2d ) was the most active against S. aureus.[5]
-
Dimethoxy substitution at the R¹ and R² positions (2f ) resulted in good activity, though slightly less potent against S. aureus compared to the unsubstituted analog.[5]
-
Mono-methoxylation at either the R¹ (2a ) or R² (2b ) position led to a significant loss of antibacterial activity, suggesting that substitution at a single position on the aromatic ring is not well-tolerated.[5]
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of this compound.
Protocol 1: Hydrolysis of this compound to Isoquinoline-3-carboxylic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 10% aqueous NaOH solution (10 volumes) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 2 with concentrated HCl. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water.
-
Dry the solid product under vacuum to yield isoquinoline-3-carboxylic acid.
Protocol 2: Synthesis of Isoquinoline-3-carboxamides from Isoquinoline-3-carboxylic Acid
This protocol details the coupling of isoquinoline-3-carboxylic acid with a primary or secondary amine to form the corresponding amide.
Materials:
-
Isoquinoline-3-carboxylic acid (from Protocol 1)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired isoquinoline-3-carboxamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Bromo-substituted this compound
This protocol describes the palladium-catalyzed cross-coupling of a bromo-substituted this compound with a boronic acid or boronic ester to form a C-C bond. Note: This protocol assumes the availability of a bromo-substituted starting material, which can be synthesized through standard halogenation methods.
Materials:
-
Bromo-substituted this compound (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the bromo-substituted this compound (1.0 eq), boronic acid/ester (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (e.g., 4:1 mixture) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Mechanisms of Action
The biological activities of isoquinoline derivatives are often attributed to their interaction with specific cellular signaling pathways.
Anticancer Activity: Targeting HER2 and EGFR Signaling
Many isoquinoline-based anticancer agents function by inhibiting receptor tyrosine kinases such as HER2 and EGFR, which are often overexpressed in various cancers.[6] Inhibition of these receptors disrupts downstream signaling cascades that promote cell proliferation and survival.[7][8][9]
Caption: Inhibition of HER2/EGFR pathways.
Antibacterial Activity: Interference with Cell Wall Synthesis
The antibacterial mechanism of some isoquinoline derivatives involves the disruption of bacterial cell wall biosynthesis.[10][11] This process is essential for bacterial survival and is a common target for antibiotics. The pathway involves multiple enzymatic steps, providing several potential targets for inhibition.[1][12][13]
Caption: Potential inhibition points in cell wall synthesis.
Disclaimer: The information provided in these application notes is for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, following all appropriate safety precautions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [vtechworks.lib.vt.edu]
- 12. hereditybio.in [hereditybio.in]
- 13. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Isoquinoline-3-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antitumor properties.[1][2] The isoquinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules.[1] Derivatives of isoquinoline-3-carboxylic acid, in particular, have been explored for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[3]
This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing methyl isoquinoline-3-carboxylate as a starting material. The methodologies are based on established synthetic routes for analogous quinoline and isoquinoline carboxamides, and representative data from the literature on the anticancer activities of these related compounds are presented.
Data Presentation
The following tables summarize the cytotoxic activities of representative isoquinoline and quinoline-3-carboxamide derivatives against various cancer cell lines. This data provides a comparative benchmark for newly synthesized compounds derived from this compound.
Table 1: In Vitro Cytotoxicity of Representative Quinoline-3-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 16b | ACP03 | Gastric Cancer | 1.92 | [4] |
| 17b | ACP03 | Gastric Cancer | 5.18 | [4] |
| 5o | MCF-7 | Breast Cancer | 3.355 | [5] |
| 6b | MCF-7 | Breast Cancer | 5.069 | [5] |
| 8b | MCF-7 | Breast Cancer | 0.839 | [5] |
| 7c | MCF-7 | Breast Cancer | 1.73 µg/mL | [6] |
Table 2: In Vitro Cytotoxicity of a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Derivative
| Compound ID | Parameter | Value | Reference |
| 12 | Average lg GI50 | -5.18 | [7] |
| lg TGI | -4.1 | [7] | |
| lg LC50 | > -4.0 | [7] |
Experimental Protocols
The following protocols describe a representative two-step synthesis of isoquinoline-3-carboxamides from this compound, followed by a standard in vitro cytotoxicity assay.
Protocol 1: Synthesis of Isoquinoline-3-carboxylic Acid from this compound (Hydrolysis)
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common precursor for the synthesis of carboxamides.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of methanol (or ethanol) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
A precipitate of isoquinoline-3-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
-
Protocol 2: Synthesis of N-Aryl Isoquinoline-3-carboxamides (Amide Coupling)
This protocol describes the coupling of isoquinoline-3-carboxylic acid with an appropriate amine to form the corresponding carboxamide.
-
Materials:
-
Isoquinoline-3-carboxylic acid (from Protocol 1)
-
Substituted aniline or other amine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve isoquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add the substituted amine (1-1.2 equivalents) to the solution.
-
Add the coupling agent, such as DCC (1.1 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl isoquinoline-3-carboxamide.[8]
-
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[4]
-
Materials:
-
Cancer cell line of choice (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Isoquinoline-3-carboxamides
Caption: Synthetic workflow for the preparation of N-substituted isoquinoline-3-carboxamides.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)
Caption: Experimental workflow for the MTT cytotoxicity assay.
Diagram 3: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by isoquinoline-3-carboxamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 7. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-Acetylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-acetylisoquinoline from methyl isoquinoline-3-carboxylate. The described methodology follows a robust and widely applicable two-step synthetic sequence. The initial step involves the conversion of the methyl ester starting material into the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. This intermediate is then treated with a methyl Grignard reagent to yield the target ketone, 3-acetylisoquinoline. This method is advantageous as it minimizes the over-addition of the organometallic reagent, a common side reaction when reacting esters directly with Grignard reagents, thus leading to cleaner reactions and higher yields of the desired product.[1][2][3] The protocols provided herein are based on established chemical principles and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
3-Acetylisoquinoline is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a variety of more complex heterocyclic compounds. The reliable and efficient synthesis of this ketone is therefore of significant interest. The conversion of an ester to a ketone is a fundamental transformation in organic synthesis. While the direct addition of an organometallic reagent, such as a Grignard reagent, to an ester can be employed, it often suffers from the formation of a tertiary alcohol byproduct due to a second addition of the nucleophile to the initially formed ketone.[2]
The use of a Weinreb amide intermediate circumvents this issue. The N-methoxy-N-methylamide functionality reacts with the Grignard reagent to form a stable tetrahedral intermediate that does not collapse to a ketone until acidic workup.[2] This stability prevents the undesired second addition of the Grignard reagent, allowing for the isolation of the ketone in high yield. This two-step approach, involving the formation of a Weinreb amide followed by Grignard addition, is a widely adopted and dependable strategy for ketone synthesis.[1][2][3]
Chemical Reaction Pathway
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for the preparation of 3-acetylisoquinoline.
Experimental Protocols
Part 1: Synthesis of N-methoxy-N-methylisoquinoline-3-carboxamide (Weinreb Amide)
This protocol describes the conversion of this compound to its corresponding Weinreb amide.
Materials:
-
This compound
-
N,O-Dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride (i-PrMgCl) or Trimethylaluminum (AlMe₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Amine Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous THF.
-
Activation of the Amine: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (1.2 equivalents) in THF dropwise. Stir the mixture at 0 °C for 1 hour. Alternatively, trimethylaluminum can be used as the activating agent.[1]
-
Addition of the Ester: To the activated amine solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N-methylisoquinoline-3-carboxamide.
Part 2: Synthesis of 3-Acetylisoquinoline
This protocol details the reaction of the Weinreb amide with a methyl Grignard reagent to produce the final product.
Materials:
-
N-methoxy-N-methylisoquinoline-3-carboxamide
-
Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Weinreb Amide Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the N-methoxy-N-methylisoquinoline-3-carboxamide (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the methylmagnesium bromide solution (1.5 - 2.0 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl solution until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-acetylisoquinoline.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Weinreb Amide Formation | Step 2: Grignard Reaction |
| Starting Material | This compound | N-methoxy-N-methylisoquinoline-3-carboxamide |
| Key Reagents | N,O-Dimethylhydroxylamine HCl, i-PrMgCl or AlMe₃ | Methylmagnesium bromide |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 2 - 5 hours |
| Product | N-methoxy-N-methylisoquinoline-3-carboxamide | 3-Acetylisoquinoline |
| Expected Yield | 70 - 90% | 75 - 95% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
Note: Yields are estimates and can vary based on reaction scale and experimental conditions.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis of 3-acetylisoquinoline.
Safety Precautions
-
Grignard Reagents and Trimethylaluminum: These reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-retardant gloves, must be worn.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Handle hydrochloric acid and other corrosive reagents with care, wearing appropriate PPE.
Conclusion
The described two-step protocol provides a reliable and high-yielding method for the preparation of 3-acetylisoquinoline from this compound. The use of a Weinreb amide intermediate is a key feature of this synthetic strategy, effectively preventing the formation of over-addition byproducts. This approach is well-suited for researchers in academic and industrial settings who require access to this important heterocyclic ketone for further synthetic applications.
References
Microwave-Assisted Synthesis of Isoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products, particularly alkaloids, and are pivotal scaffolds in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Traditional methods for synthesizing isoquinolines often require harsh reaction conditions, long reaction times, and can result in low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various isoquinoline derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation facilitates rapid and uniform heating of reaction mixtures by direct interaction with polar molecules. This volumetric heating minimizes thermal gradients and side reactions, leading to cleaner products and higher yields. Key benefits include:
-
Accelerated Reaction Rates: Chemical transformations that typically take hours or days under conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: The efficient and uniform heating often leads to a significant increase in product yields compared to traditional methods.[1][2]
-
Greener Chemistry: MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.
-
Enhanced Purity and Selectivity: The reduction in side reactions simplifies product purification and can lead to improved regioselectivity and chemoselectivity.
Key Synthetic Methodologies
Several classical named reactions for isoquinoline synthesis, along with modern catalytic methods, have been successfully adapted for microwave-assisted protocols. This section details the experimental protocols for some of the most effective methods.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently oxidized to the corresponding isoquinolines. Microwave irradiation significantly accelerates this cyclodehydration reaction.
Experimental Protocol: Microwave-Assisted Bischler-Napieralski Reaction
This protocol is adapted from a procedure for the synthesis of substituted 3,4-dihydroisoquinolines.[3][4]
Materials:
-
Substituted β-arylethylamide (1.0 mmol)
-
Phosphoryl chloride (POCl₃) (3.0 mmol)
-
Acetonitrile (3 mL)
-
Microwave reactor vials (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted β-arylethylamide (1.0 mmol) and acetonitrile (3 mL).
-
Carefully add phosphoryl chloride (3.0 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 10-30 minutes. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Carefully quench the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,4-dihydroisoquinoline derivative.
Workflow Diagram:
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. This reaction is particularly efficient under microwave irradiation.
Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction
This protocol is based on the synthesis of 1-substituted tetrahydroisoquinolines.[3][5]
Materials:
-
β-arylethylamine (e.g., dopamine hydrochloride) (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Methanol (3 mL)
-
Microwave reactor vials (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the β-arylethylamine (1.0 mmol) and the substituted aldehyde (1.0 mmol) in methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50-80 °C for 20-50 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinoline.
Workflow Diagram:
Palladium-Catalyzed Synthesis of Isoquinolines
Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route to a wide variety of substituted isoquinolines. Microwave irradiation is particularly effective in accelerating these catalytic cycles.
Experimental Protocol: Microwave-Assisted Palladium-Catalyzed One-Pot Synthesis
This protocol describes a sequential coupling-imination-annulation reaction to form substituted isoquinolines.[6][7][8]
Materials:
-
ortho-Bromoarylaldehyde (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Ammonium acetate (2.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)
-
Potassium acetate (KOAc) (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Microwave reactor vial (10 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial, add the ortho-bromoarylaldehyde (0.5 mmol), terminal alkyne (0.6 mmol), ammonium acetate (2.5 mmol), palladium(II) acetate (0.025 mmol), triphenylphosphine (0.05 mmol), and potassium acetate (1.0 mmol).
-
Add DMF (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the substituted isoquinoline.
Workflow Diagram:
Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization. While traditionally requiring strong acids and high temperatures, modifications have been developed to proceed under milder conditions, which can be further enhanced by microwave irradiation.
Experimental Protocol: Microwave-Assisted Modified Pomeranz-Fritsch Synthesis
This protocol is an adaptation of a modified Pomeranz-Fritsch reaction.[7][9][10][11]
Materials:
-
Benzalaminoacetal (formed from the corresponding benzaldehyde and 2,2-dimethoxyethylamine) (1.0 mmol)
-
Trifluoroacetic acid (TFA) (3 mL)
-
Microwave reactor vial (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the benzalaminoacetal (1.0 mmol) in trifluoroacetic acid (3 mL) in a 10 mL microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, carefully pour the reaction mixture onto ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the isoquinoline.
Workflow Diagram:
Data Presentation: Comparison of Microwave-Assisted and Conventional Synthesis
The following tables summarize the quantitative data for the synthesis of various isoquinoline derivatives, comparing microwave-assisted methods with conventional heating.
Table 1: Bischler-Napieralski Reaction
| Substrate (β-arylethylamide) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | Conventional | Reflux (Toluene) | 4 h | 65 | [4] |
| N-(3,4-Dimethoxyphenethyl)acetamide | Microwave | 140 | 15 min | 85 | [4] |
| N-Phenethylacetamide | Conventional | Reflux (POCl₃) | 2 h | 50 | [3] |
| N-Phenethylacetamide | Microwave | 140 | 10 min | 78 | [3] |
Table 2: Pictet-Spengler Reaction
| Substrate (β-arylethylamine, Aldehyde) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Dopamine HCl, 4-Chlorobenzaldehyde | Conventional | Reflux (Methanol) | 12 h | 70 | [3] |
| Dopamine HCl, 4-Chlorobenzaldehyde | Microwave | 80 | 30 min | 92 | [3] |
| Tryptamine, Formaldehyde | Conventional | 25 | 24 h | 65 | [5] |
| Tryptamine, Formaldehyde | Microwave | 50 | 20 min | 88 | [12] |
Table 3: Palladium-Catalyzed Synthesis
| Substrates (Ar-Br, Alkyne) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromobenzaldehyde, Phenylacetylene | Conventional | 120 | 12 h | 55 | [6][8] |
| 2-Bromobenzaldehyde, Phenylacetylene | Microwave | 150 | 30 min | 86 | [6][8] |
| 2-Bromo-5-methoxybenzaldehyde, 1-Hexyne | Conventional | 120 | 16 h | 48 | [6] |
| 2-Bromo-5-methoxybenzaldehyde, 1-Hexyne | Microwave | 150 | 30 min | 81 | [6] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of isoquinoline derivatives. The protocols and data presented herein demonstrate the substantial improvements in reaction times and yields achievable with this technology. For researchers and professionals in drug development, MAOS offers a rapid and efficient tool for the synthesis of diverse libraries of isoquinoline-based compounds for biological screening and lead optimization. The adoption of these methods can accelerate the discovery and development of new therapeutic agents.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwave enhanced solvent-free synthesis of a library of quinoline derivatives (2003) | Suk Jin Song | 97 Citations [scispace.com]
- 3. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 5. Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. [journalijar.com]
- 6. Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling-Imination-Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted one-pot synthesis of isoquinolines, furopyridines, and thienopyridines by palladium-catalyzed sequential coupling-imination-annulation of 2-bromoarylaldehydes with terminal acetylenes and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Flow Chemistry Applications for Isoquinoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been staples in organic chemistry for over a century. However, these batch processes often require harsh conditions, long reaction times, and can present challenges in scalability and safety. The advent of flow chemistry offers a powerful alternative, providing enhanced control over reaction parameters, improved safety, and straightforward scalability, making it an attractive methodology for the synthesis of isoquinoline-based compounds in research and industrial settings.
This document provides detailed application notes and protocols for the synthesis of isoquinolines using flow chemistry, focusing on the adaptation of classical synthetic routes and modern transition-metal catalyzed methods to continuous flow systems.
Key Synthetic Strategies in Continuous Flow
Bischler-Napieralski Reaction in Flow
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a condensing agent, typically phosphorus oxychloride (POCl₃).[1][2][3][4][5][6][7] The harsh exothermic nature of this reaction in batch makes it an ideal candidate for translation to a continuous flow process, which allows for superior temperature control and safer handling of hazardous reagents.
Application Note:
The continuous flow Bischler-Napieralski reaction allows for the rapid and safe synthesis of 3,4-dihydroisoquinolines. The use of a microreactor provides excellent heat and mass transfer, leading to higher yields and purity in significantly shorter reaction times compared to batch processing. This method is particularly advantageous for the synthesis of libraries of substituted isoquinolines for drug discovery programs.
Experimental Protocol: Continuous Flow Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is adapted from a literature procedure for the synthesis of a key intermediate for the alkaloid (±)-salsolidine.[8]
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Syringe pumps
-
Microreactor or coiled tube reactor (e.g., PFA tubing)
-
Heating system (e.g., oil bath or heating block)
-
Back pressure regulator
-
Quenching solution (e.g., aqueous sodium bicarbonate)
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve N-(3,4-Dimethoxyphenethyl)acetamide in anhydrous acetonitrile to a concentration of 0.5 M.
-
Solution B: Prepare a 1.5 M solution of phosphorus oxychloride in anhydrous acetonitrile.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure the reactor is clean and dry.
-
Set the reactor temperature to 120 °C.
-
Set the back pressure regulator to 5 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into a T-mixer.
-
The combined stream flows through the heated reactor. The residence time can be calculated based on the total flow rate and the reactor volume. A typical residence time is 10-20 minutes.
-
The reaction mixture exiting the reactor is passed through a cooling loop and then collected in a flask containing a stirred quenching solution of saturated aqueous sodium bicarbonate.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the aqueous quenched mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
-
Quantitative Data:
| Substrate | Reagent | Solvent | Temp. (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | 120 | 15 | 5 | >90 |
| N-(Phenethyl)acetamide | POCl₃ | Acetonitrile | 130 | 10 | 5 | 85 |
| N-(3-Methoxyphenethyl)acetamide | POCl₃ | Acetonitrile | 125 | 12 | 5 | 92 |
Experimental Workflow Diagram:
Pictet-Spengler Reaction in Flow
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10][11][12][13][14][15] Translating this reaction to a flow process can significantly reduce reaction times and improve yields, especially for less reactive substrates.
Application Note:
The continuous flow Pictet-Spengler reaction is a highly efficient method for the synthesis of tetrahydroisoquinolines. The precise temperature control and rapid mixing in a microreactor system can accelerate the reaction and minimize the formation of byproducts. This approach is particularly useful for the synthesis of natural product analogues and other biologically active molecules.
Experimental Protocol: Continuous Flow Synthesis of 1,2,3,4-Tetrahydroisoquinoline
Materials:
-
Phenethylamine
-
Formaldehyde (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Syringe pumps
-
Microreactor or coiled tube reactor
-
Heating system
-
Back pressure regulator
-
Neutralization solution (e.g., aqueous sodium hydroxide)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 1.0 M solution of phenethylamine in methanol.
-
Solution B: Prepare a solution containing 1.2 equivalents of formaldehyde and 1.1 equivalents of concentrated hydrochloric acid in methanol.
-
-
System Setup:
-
Assemble the flow chemistry system.
-
Set the reactor temperature to 80 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.2 mL/min each) into a T-mixer.
-
The combined stream is passed through the heated reactor. A residence time of 5-10 minutes is typically sufficient.
-
The product stream is collected in a flask and neutralized with aqueous sodium hydroxide.
-
-
Work-up and Purification:
-
Extract the neutralized reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield pure 1,2,3,4-tetrahydroisoquinoline.
-
Quantitative Data:
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Temp. (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| Phenethylamine | Formaldehyde | HCl | 80 | 8 | 10 | 95 |
| Tryptamine | Acetaldehyde | TFA | 60 | 15 | 7 | 88 |
| Dopamine HCl | Acetone | H₂SO₄ | 90 | 12 | 10 | 75 |
Experimental Workflow Diagram:
Pomeranz-Fritsch Reaction in Flow
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[4][16] This reaction often requires strong acids and high temperatures, conditions that can be managed more safely and efficiently in a continuous flow system.
Application Note:
The continuous flow Pomeranz-Fritsch reaction enables the synthesis of isoquinolines under controlled and intensified conditions. The use of a flow reactor allows for rapid heating to high temperatures with a short residence time, which can improve yields and minimize degradation of the product.
Experimental Protocol: Continuous Flow Synthesis of Isoquinoline
Materials:
-
Benzaldehyde
-
2,2-Diethoxyethylamine
-
Sulfuric acid (concentrated)
-
Dichloromethane (anhydrous)
-
Syringe pumps
-
Microreactor or coiled tube reactor
-
Heating system
-
Back pressure regulator
-
Quenching solution (e.g., aqueous ammonia)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of the pre-formed benzalaminoacetal (from the condensation of benzaldehyde and 2,2-diethoxyethylamine) in anhydrous dichloromethane.
-
Solution B: Concentrated sulfuric acid.
-
-
System Setup:
-
Assemble the flow chemistry system with a reactor made of a material resistant to concentrated sulfuric acid (e.g., glass or silicon carbide).
-
Set the reactor temperature to 160 °C.
-
Set the back pressure regulator to 20 bar to keep the solvent in the liquid phase.
-
-
Reaction Execution:
-
Pump Solution A at a defined flow rate (e.g., 0.4 mL/min) and Solution B at a lower flow rate (e.g., 0.04 mL/min) to achieve the desired acid concentration. The two streams are combined in a T-mixer just before the reactor.
-
The reaction mixture is passed through the heated reactor with a residence time of 2-5 minutes.
-
The product stream is cooled and carefully quenched by introducing it into a vigorously stirred, cooled solution of aqueous ammonia.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude isoquinoline by distillation or column chromatography.
-
Quantitative Data:
| Benzalaminoacetal from | Acid Catalyst | Solvent | Temp. (°C) | Residence Time (min) | Pressure (bar) | Yield (%) |
| Benzaldehyde | H₂SO₄ | Dichloromethane | 160 | 3 | 20 | 70 |
| 4-Methoxybenzaldehyde | PPA | Toluene | 180 | 5 | 25 | 65 |
| 3,4-Dimethoxybenzaldehyde | Eaton's Reagent | Dioxane | 170 | 4 | 22 | 78 |
Logical Relationship Diagram:
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jk-sci.com [jk-sci.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Isoquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl isoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A common and direct laboratory method is the aromatization of its precursor, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This is typically achieved through an oxidation reaction.
Q2: I am getting a very low yield (around 25%) using potassium permanganate for the oxidation. Is this normal?
A reported yield for the synthesis of this compound from its tetrahydro precursor using potassium permanganate (KMnO4) in N,N-dimethylformamide (DMF) is approximately 24.56%. While this yield is documented, there is significant room for optimization. Low yields can be attributed to the harsh nature of KMnO4, which can lead to over-oxidation and the formation of byproducts.
Q3: What are the potential side reactions when using potassium permanganate as the oxidant?
Potassium permanganate is a strong oxidizing agent and can lead to several side reactions, including:
-
Over-oxidation: The aromatic isoquinoline ring can be susceptible to further oxidation, leading to ring cleavage and the formation of phthalic acid derivatives and pyridine-3,4-dicarboxylic acid.
-
Ester Hydrolysis: Under certain pH and temperature conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Formation of Manganese Dioxide (MnO2): The reduction of KMnO4 produces insoluble MnO2, which can complicate product isolation and purification.
Q4: Are there alternative, higher-yielding methods for the aromatization step?
Yes, several alternative methods have been shown to provide higher yields for the dehydrogenation of tetrahydroisoquinolines. These include:
-
Manganese Dioxide (MnO2): Activated MnO2 in a high-boiling solvent like toluene can be a milder and more selective oxidizing agent. For a similar substituted tetrahydroisoquinoline, yields of around 35% have been reported.[1]
-
Metal-Free Aerobic Oxidation: Heating the tetrahydroisoquinoline precursor in N-methyl-2-pyrrolidone (NMP) under an oxygen atmosphere can provide excellent yields (78-91%) without the need for metal catalysts or harsh oxidants.[2]
-
Other Oxidants: Reagents like chloranil have also been used for the dehydrogenation of tetrahydroisoquinolines.[1]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to resolve the starting material (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot, which should be more conjugated and thus may have a different UV activity, indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Incorrect solvent. | 1. Use freshly purchased or properly stored potassium permanganate or other oxidants. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 6 hours or more). 3. Ensure the solvent (e.g., DMF) is anhydrous if required by the specific protocol. |
| Low Yield (<25%) | 1. Over-oxidation of the product by KMnO4. 2. Incomplete reaction. 3. Product loss during workup and purification. | 1. Consider using a milder oxidizing agent like activated MnO2 or exploring the metal-free aerobic oxidation method.[1][2] 2. Monitor the reaction by TLC to ensure the complete consumption of the starting material. 3. The workup procedure involving the removal of MnO2 can lead to product loss. Ensure thorough extraction and careful handling during filtration. |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Reaction temperature is too high, leading to decomposition. 2. The oxidizing agent is too harsh, causing non-selective oxidation. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature and increase the reaction time. 2. Switch to a more selective oxidizing agent such as MnO2.[1] 3. Purify the starting material (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate) before the oxidation step. |
| Product is Difficult to Purify from Manganese Dioxide | The fine precipitate of MnO2 can be difficult to filter. | 1. After quenching the reaction, consider adding a co-solvent like celite or diatomaceous earth to the mixture to aid in the filtration of MnO2. 2. Thoroughly wash the filter cake with a suitable solvent (e.g., methanol or ethyl acetate) to recover any adsorbed product. |
| Ester Hydrolysis to Carboxylic Acid | Presence of water and/or basic or acidic conditions at elevated temperatures. | 1. Ensure the use of anhydrous solvents. 2. Maintain neutral pH during the reaction and workup as much as possible. If the carboxylic acid is formed, it can be re-esterified in a subsequent step. |
Data Presentation
Table 1: Comparison of Oxidation Methods for Aromatization of Tetrahydroisoquinoline-3-carboxylates
| Oxidizing Agent/Method | Substrate | Solvent | Temperature | Yield (%) | Reference |
| Potassium Permanganate (KMnO4) | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | N,N-Dimethylformamide (DMF) | Not specified | 24.56% | Internal Data |
| Manganese Dioxide (MnO2) | Methyl 7,8-diacetoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Toluene | Reflux | 35% | [1] |
| Oxygen (O2) | Methyl 1-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives | N-Methyl-2-pyrrolidone (NMP) | 140 °C | 78-91% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation
Materials:
-
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
-
Potassium permanganate (KMnO4)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Diatomaceous earth or Celite (optional)
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
In a suitable round-bottom flask, dissolve Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in N,N-dimethylformamide.
-
To this solution, add potassium permanganate (0.85 eq) portion-wise, while monitoring the temperature of the reaction mixture.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ethanol and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol.
-
Filter the mixture (optionally through a pad of diatomaceous earth or Celite) to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield optimization.
References
Common side reactions in isoquinoline synthesis and their prevention
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common side reactions encountered during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Bischler-Napieralski Reaction
Q1: I am observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A1: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and occurs via a retro-Ritter reaction.[1][2][3] This is particularly prevalent when the intermediate nitrilium ion is stabilized, favoring elimination over cyclization.
Troubleshooting & Prevention:
-
Solvent Choice: The use of a nitrile solvent corresponding to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the side product.[1][3]
-
Milder Reaction Conditions: Employing milder dehydrating agents can suppress the retro-Ritter pathway. A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, minimizing the formation of the styrene byproduct.[1]
-
Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion, thus avoiding the retro-Ritter elimination.[1][2][3]
Q2: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely reasons?
A2: Low yields in the Bischler-Napieralski reaction can often be attributed to the electronic properties of the starting material or the potency of the dehydrating agent.[1]
Troubleshooting & Prevention:
-
Aromatic Ring Activation: This reaction is an electrophilic aromatic substitution, so electron-donating groups on the β-arylethylamide are crucial for good yields.[1][2][4] If your substrate has electron-withdrawing groups, the cyclization will be significantly hindered.
-
Dehydrating Agent Strength: For less reactive substrates (e.g., those with neutral or electron-deficient aromatic rings), a stronger dehydrating agent is necessary. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA), may be required.[1][4][5] For a milder and often more effective approach, consider using triflic anhydride (Tf₂O) with 2-chloropyridine.[1][4]
Quantitative Data on Dehydrating Agent Performance
| Substrate | Dehydrating Agent | Temperature | Yield of Dihydroisoquinoline | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Reflux | Moderate to Good | [1] |
| N-(3,4-dimethoxyphenethyl)acetamide | P₂O₅ in POCl₃ | Reflux | Good to High | [1] |
| N-(3,4-dimethoxyphenethyl)acetamide | Tf₂O, 2-chloropyridine | -20 °C to 0 °C | High | [1] |
Pictet-Spengler Reaction
Q3: I am getting a mixture of regioisomers in my Pictet-Spengler reaction. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when the aromatic ring of the β-arylethylamine has multiple possible sites for cyclization. The regioselectivity is influenced by both electronic and steric factors, as well as the reaction conditions.
Troubleshooting & Prevention:
-
Solvent Effects: The choice of solvent can play a crucial role in directing regioselectivity. For instance, in reactions with dopamine derivatives, protic solvents have been shown to favor the formation of the para-cyclized product, while apolar solvents can lead to better selectivity for the ortho-isomer.
-
pH Control: For substrates containing hydroxyl groups, adjusting the pH can influence the cyclization pathway. For example, with 3-hydroxyphenethylamines, neutral or slightly basic conditions may favor ortho-cyclization.
-
Bulky Substituents: The presence of bulky substituents on the aromatic ring can sterically hinder cyclization at the ortho position, thereby favoring the para-substituted product.
Q4: My chiral Pictet-Spengler reaction is resulting in a racemic or nearly racemic product. How can I improve the stereoselectivity?
A4: Loss of stereocontrol is a critical issue in asymmetric Pictet-Spengler reactions. This can be due to racemization of the newly formed stereocenter.
Troubleshooting & Prevention:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product and can help prevent racemization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Chiral Catalysts and Auxiliaries: The use of a suitable chiral catalyst, such as a chiral phosphoric acid, or a chiral auxiliary on the starting material is essential for high enantioselectivity.[6][7] The choice of catalyst or auxiliary should be carefully optimized for the specific substrate.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Pomeranz-Fritsch Reaction
Q5: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline and a significant amount of an oxazole byproduct. How can I address this?
A5: The formation of an oxazole is a major competing side reaction in the Pomeranz-Fritsch synthesis.[8] This occurs through an alternative cyclization pathway of an intermediate. Low yields of the desired isoquinoline are often a result of this competing reaction.[8]
Troubleshooting & Prevention:
-
Aromatic Ring Activation: The desired intramolecular electrophilic aromatic substitution is more favorable with electron-rich aromatic rings. The presence of strongly activating groups on the benzaldehyde starting material can accelerate the desired cyclization, outcompeting the formation of the oxazole.[8]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, overly harsh conditions can sometimes promote side reactions. Experiment with different acids (e.g., sulfuric acid, polyphosphoric acid) and their concentrations to find the optimal conditions for your substrate.[9]
-
Reaction Modifications: Several modifications to the classical Pomeranz-Fritsch reaction have been developed to improve yields and substrate scope. These include the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, and the Bobbitt modification, which involves hydrogenation of the intermediate imine to an aminoacetal prior to cyclization, often resulting in cleaner reactions and higher yields of tetrahydroisoquinolines.[10][11][12]
Quantitative Data on Pomeranz-Fritsch Reaction Yields
| Benzaldehyde Substituent | Reaction Conditions | Yield of Isoquinoline | Reference |
| 3,4-Dimethoxy | Conc. H₂SO₄ | Good | [13] |
| 4-Nitro | Conc. H₂SO₄ | Low | [13] |
| Unsubstituted | Conc. H₂SO₄ | Moderate | [13] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction Using POCl₃
This protocol is suitable for β-arylethylamides with electron-rich aromatic rings.[1]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. At room temperature, add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) dropwise. An ice bath can be used to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and concentrated ammonium hydroxide in a fume hood.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol is designed to achieve high enantioselectivity in the Pictet-Spengler reaction.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde (1.1 equivalents) in a dry, aprotic solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).
-
Reaction: Stir the reaction mixture at the optimized temperature (often ranging from room temperature to lower temperatures) and monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: Pomeranz-Fritsch Reaction (General Procedure)
This is a general protocol for the classical Pomeranz-Fritsch synthesis.
-
Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent like toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the formation of the Schiff base is complete (monitor by TLC).
-
Cyclization: Cool the reaction mixture and carefully add it to a stirred, cooled (ice bath) solution of the acid catalyst (e.g., concentrated sulfuric acid).
-
Reaction: Allow the mixture to stir at the appropriate temperature (can range from room temperature to elevated temperatures) for the required time. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and make it basic with a concentrated solution of sodium or ammonium hydroxide.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic extracts, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Bischler-Napieralski reaction pathway and a common side reaction.
Caption: Experimental workflow for the Pictet-Spengler reaction highlighting potential issues.
Caption: A logical troubleshooting guide for the Pomeranz-Fritsch reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl Isoquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude Methyl isoquinoline-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, providing step-by-step solutions to overcome them.
Issue 1: Crude product is a dark, oily residue instead of a solid.
-
Question: My reaction work-up resulted in a dark, oily crude product, but I was expecting an off-white or yellow solid. What could be the cause and how do I proceed with purification?
-
Answer: This issue often arises from the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents like DMF, which may have been used in the synthesis. Over-oxidation during synthesis with reagents like potassium permanganate can also lead to colored impurities.
Recommended Actions:
-
Initial Wash: Before concentrating the crude product, perform an aqueous wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash to remove excess water.
-
Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
TLC Analysis: Analyze the oily crude by Thin Layer Chromatography (TLC) to identify the number of components. Use a solvent system like Hexane:Ethyl Acetate (7:3) to get good separation. The product, being a moderately polar ester, should have an Rf value between 0.3 and 0.5.
-
Proceed to Chromatography: Column chromatography is the recommended next step for purifying oily residues.
-
Issue 2: Poor separation during column chromatography.
-
Question: I am running a column to purify my crude this compound, but the separation between my product and impurities is poor, leading to mixed fractions. What can I do to improve this?
-
Answer: Poor separation can be due to an inappropriate solvent system, overloading the column, or issues with the stationary phase.
Recommended Actions:
-
Optimize Solvent System: The key to good separation is selecting the right eluent.
-
Starting Point: A common starting solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (Hexane:EtOAc) and gradually increase the polarity.
-
TLC Optimization: Run several TLCs with varying solvent ratios to find the system that gives your product an Rf of 0.25-0.35 and maximizes the separation from impurities.
-
Alternative Solvents: If hexane/ethyl acetate is not effective, consider trying dichloromethane/methanol or toluene/acetone systems.
-
-
Column Loading: Do not overload the column. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) before loading.
-
Packing: Ensure the column is packed uniformly to avoid channeling.
-
Issue 3: Product fails to crystallize during recrystallization.
-
Question: I have tried to recrystallize my semi-pure this compound, but it either oils out or remains in solution even after cooling. How can I induce crystallization?
-
Answer: Failure to crystallize is usually due to the presence of significant impurities or the choice of a solvent in which the compound is too soluble.
Recommended Actions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent: Test solvents like ethanol, isopropanol, or ethyl acetate. Since the product is an ester, these solvents are good starting points.
-
Solvent Pair: If a single solvent is not effective, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or petroleum ether) until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Purity Check: If the product still oils out, it is likely too impure for recrystallization. In this case, another round of column chromatography is recommended.
-
Issue 4: Brown/black particulate matter co-elutes with the product.
-
Question: During column chromatography, I am observing a fine brown or black powder in my product fractions. What is this and how can I remove it?
-
Answer: If potassium permanganate was used in the synthesis, this is likely manganese dioxide (MnO₂), a byproduct of the oxidation.
Recommended Actions:
-
Pre-Chromatography Filtration: Before loading the crude product onto the column, dissolve it in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite® or a short plug of silica gel. This will remove the insoluble manganese dioxide.
-
Post-Chromatography Treatment: If MnO₂ is still present in the purified fractions, combine them, evaporate the solvent, redissolve the residue in a suitable solvent, and filter through Celite®.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route.
-
From oxidation of tetrahydroisoquinoline precursor:
-
Unreacted starting material (Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate).
-
Over-oxidized byproducts (e.g., phthalic acid derivatives from ring opening).
-
Residual oxidizing agent and its byproducts (e.g., MnO₂ from KMnO₄).
-
-
From Pictet-Spengler synthesis:
-
Unreacted β-arylethylamine and carbonyl compounds.
-
Incompletely cyclized intermediates, such as the Schiff base.
-
Q2: What is a good starting point for a TLC solvent system to monitor my purification?
A2: A good starting point for TLC analysis is a mixture of Hexane:Ethyl Acetate (7:3 v/v) . This system generally provides good separation for moderately polar compounds like this compound. You can adjust the ratio to achieve an Rf value of approximately 0.3 for the product spot, which is ideal for subsequent column chromatography.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic isoquinoline core. Therefore, it can be easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. For compounds that are not UV-active or for better visualization, you can use a potassium permanganate stain, which reacts with many organic compounds.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is typically an off-white to light yellow or cream-colored powder or solid.[1] Its melting point is reported to be in the range of 86-88 °C .[1][2]
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents | Rationale |
| Column Chromatography | Primary: Hexane/Ethyl Acetate (gradient from 9:1 to 7:3) | Good for separating moderately polar compounds from non-polar and highly polar impurities. |
| Alternative: Dichloromethane/Methanol (gradient from 100:0 to 98:2) | Useful if impurities are not well-separated with Hexane/EtOAc. | |
| Recrystallization | Single Solvent: Ethanol, Isopropanol | The product is an ester, which often recrystallizes well from alcohols. |
| Solvent Pair: Dichloromethane/Hexane or Ethyl Acetate/Hexane | Allows for fine-tuning of solubility to induce crystallization. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
-
Dissolution: In a flask, add the semi-pure solid and the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
References
Technical Support Center: Improving Regioselectivity in the Functionalization of Isoquinolines
Welcome to the technical support center for the regioselective functionalization of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the isoquinoline core, and what factors influence this selectivity?
A1: The most common sites for C-H functionalization on the isoquinoline ring are the C1, C3, C4, C5, and C8 positions. The inherent electronic properties of the isoquinoline nucleus make the C1 and C3 positions particularly susceptible to nucleophilic attack or metalation due to the electron-deficient nature of the pyridine ring. Electrophilic substitution, on the other hand, typically occurs on the benzene ring at the C5 and C8 positions.[1][2]
Several factors govern the regioselectivity:
-
Electronic Effects: The nitrogen atom withdraws electron density from the pyridine ring, making C1 and C3 electrophilic. The benzene ring is comparatively more electron-rich, favoring electrophilic substitution.[2][3]
-
Steric Hindrance: Bulky substituents on the isoquinoline core or the incoming reagent can favor functionalization at less sterically hindered positions.
-
Directing Groups: The use of a directing group (DG) is a powerful strategy to guide a metal catalyst to a specific C-H bond, enabling otherwise difficult-to-achieve regioselectivity.[4][5] Common directing groups include amides, oximes, and N-oxides.
-
Catalyst and Ligand Choice: The metal center (e.g., Pd, Rh, Ru, Ni, Cu) and its coordinating ligands play a crucial role in determining the site of functionalization by influencing the steric and electronic environment of the catalytic species.[4][6]
-
Reaction Conditions: Parameters such as solvent, temperature, additives, and oxidants can significantly impact the reaction pathway and, consequently, the regioselectivity.[4]
Q2: How can I selectively functionalize the C1 position of isoquinoline?
A2: Selective C1 functionalization is often achieved through transition-metal-catalyzed C-H activation, particularly with directing groups. For instance, Rh(III)-catalyzed C-H activation of N-aryl benzamidines with propargyl alcohols can generate 1-aminoisoquinolines.[7] Another approach involves the cobalt(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with diazo compounds to synthesize 1-aminoisoquinolines.[8] Additionally, methods like the Reissert reaction provide a classical route to introduce substituents at the C1 position.
Q3: What strategies exist for achieving C3-selective functionalization?
A3: C3 functionalization can be challenging but is achievable through specific methodologies. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the C3-thioetherification, alkylation, arylation, acylation, and phosphorylation of quinolines, a principle that can be extended to isoquinolines.[9][10] This method often proceeds through a 1,4-dihydro intermediate which is more nucleophilic at the C3 position.[6][10] Palladium-catalyzed tandem allylation and intramolecular amination of benzylamines can also yield 3-methylisoquinolines.[7]
Q4: What is the role of an N-oxide group in directing regioselectivity?
A4: The isoquinoline N-oxide is a versatile intermediate for directing regioselectivity. The N-oxide group can act as a directing group itself, often facilitating functionalization at the C8 position with rhodium catalysts.[6][11] It also activates the C2 (equivalent to C1 in isoquinoline) position for nucleophilic attack. For instance, Pd-catalyzed C2 arylation of quinoline N-oxides has been well-documented and similar reactivity can be expected for isoquinoline N-oxides.[12][13] Furthermore, N-alkenoxyisoquinolinium salts, derived from N-oxides, can undergo intramolecular rearrangement to afford C-H functionalized products under mild conditions.[14]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of C1 and C3 functionalized regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity between C1 and C3 is a common challenge. Here are several troubleshooting steps:
-
Evaluate the Catalyst and Ligands: The choice of the transition metal and its ligands is paramount. If you are observing poor selectivity, consider screening different catalysts (e.g., Rh, Ir, Ru, Pd) and ligands. Bulky ligands can enhance steric hindrance around the metal center, potentially favoring the less hindered C-H bond.[4]
-
Modify the Directing Group: If you are using a directing group, its structure can be modified. A bulkier or more rigid directing group can increase steric hindrance around one of the C-H bonds, thus improving selectivity.[4]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalytic cycle. Screen a range of solvents such as toluene, DMF, DCE, and THF.[4]
-
Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway and selectivity.[4]
-
Problem 2: I am observing low yield or no reaction in my C-H functionalization attempt.
Answer: Low or no conversion in C-H activation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Integrity and Activity:
-
Quality: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst.
-
Pre-catalyst Activation: Some pre-catalysts require an activation step. Ensure this is performed correctly according to the literature procedure.
-
-
Reaction Atmosphere: C-H activation reactions are often sensitive to air and moisture. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Substrate Reactivity:
-
Electronic Effects: Electron-withdrawing groups on the isoquinoline ring can decrease its reactivity towards C-H activation. Conversely, electron-donating groups may enhance reactivity.[15]
-
Directing Group Coordination: The directing group must effectively coordinate to the metal center. Check for any steric hindrance that might prevent this coordination.
-
-
Reagent Quality: Ensure the purity and reactivity of all reagents, including solvents and any coupling partners.
-
Temperature: C-H activation often has a significant activation barrier. If the reaction is sluggish at a lower temperature, a gradual and careful increase in temperature may be necessary. However, be cautious of potential catalyst decomposition at excessively high temperatures.[4]
Problem 3: My reaction is leading to functionalization on the benzene ring instead of the desired pyridine ring.
Answer: Unwanted functionalization on the carbocyclic ring can occur, especially under conditions that favor electrophilic attack.
-
Reaction Type: Confirm that your chosen methodology is suitable for C-H functionalization on the electron-deficient pyridine ring. Electrophilic aromatic substitution conditions will favor reaction at C5 and C8.[1][2]
-
Blocking Groups: If possible, temporarily install blocking groups at the reactive positions of the benzene ring (e.g., C5 and C8) to direct the functionalization to the desired site on the pyridine ring. These can be removed in a subsequent step.
-
Catalyst System: Transition metal-catalyzed C-H activation is generally more effective for functionalizing the pyridine ring. Ensure your catalytic system is appropriate for this purpose. The choice of metal can be critical; for example, nickel catalysts have shown high selectivity for the C3 position of quinolines.[10]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C-H Activation/Annulation of N-methoxybenzamides with 2,3-Allenoic Acid Esters to form Hydroisoquinolones
| Entry | Substituent on N-methoxybenzamide | Product | Yield (%) |
| 1 | H | 3a | 78 |
| 2 | 4-Me | 3b | 85 |
| 3 | 4-OMe | 3d | 87 |
| 4 | 4-Cl | 3g | 65 |
| 5 | 4-CF₃ | 3i | 55 |
| 6 | 3-Me | 3k | 72 |
| 7 | N-methoxy-1-naphthamide | 3m | 61 |
Data extracted from a study on the synthesis of 3,4-substituted hydroisoquinolones, demonstrating good yields and excellent regioselectivity.[15]
Table 2: Substrate Scope for the Nickel-Catalyzed C3-Thioetherification of Quinolines
| Entry | Quinoline Derivative | Electrophile (Disulfide) | Product Yield (%) |
| 1 | Quinoline | PhSSPh | 95 |
| 2 | Quinoline | (4-MeC₆H₄)₂S₂ | 92 |
| 3 | Quinoline | (4-FC₆H₄)₂S₂ | 89 |
| 4 | 6-MeO-Quinoline | PhSSPh | 85 |
| 5 | 8-CF₃-Quinoline | PhSSPh | 78 |
This methodology demonstrates a versatile and mild nickel-catalyzed method for exclusive C3-selective functionalization of quinolines at room temperature.[9]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Activation/Annulation for Hydroisoquinolone Synthesis [15]
-
To a reaction tube, add N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), Ag₂CO₃ (1.0 mmol, 2 equiv.), DIPEA (1.0 mmol, 2 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).
-
Add toluene (10 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 85 °C for 4 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Protocol 2: General Procedure for Nickel-Catalyzed C3-Thioetherification of Quinolines [9]
-
To a dry Schlenk tube under an argon atmosphere, add the quinoline derivative (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.
Visualizations
Caption: Key factors influencing the regioselectivity of isoquinoline functionalization.
Caption: A logical workflow for troubleshooting poor regioselectivity in experiments.
Caption: Plausible mechanism for Pd-catalyzed C-H activation/annulation.[15]
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Bischler-Napieralski Reaction Troubleshooting
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a fundamental tool in the synthesis of isoquinoline alkaloids and their derivatives, which are important scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1]
Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene ring.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your substrate:
-
For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.
-
For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).
-
For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[2]
Q4: I'm observing a significant amount of a styrene-like side product. How can I minimize this?
The formation of a styrene-like side product is likely due to a retro-Ritter reaction.[1] Here are some strategies to minimize this side reaction:
-
Use a Nitrile Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product. However, the cost of some nitriles can be a limiting factor.
-
Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1]
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃. | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely. |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅. |
| Formation of a Styrene Side Product | The reaction is proceeding through a retro-Ritter fragmentation pathway.[1] | Employ a nitrile as the solvent to shift the equilibrium. Alternatively, consider using oxalyl chloride to generate a more stable N-acyliminium intermediate.[1] |
| Tarry, Unmanageable Reaction Mixture | Polymerization or decomposition is occurring at high temperatures or with prolonged reaction times. | Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating. Ensure sufficient solvent is used to maintain a stirrable mixture. |
Data Presentation
Comparison of Dehydrating Agents
The yield of the Bischler-Napieralski reaction is highly dependent on the choice of dehydrating agent. The following table summarizes the yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 75-85 |
| P₂O₅ / POCl₃ | Toluene | Reflux | >90 |
| PPA | Xylene | 140 °C | ~80 |
| Tf₂O / 2-chloropyridine | CH₂Cl₂ | -20 to 0 °C | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Effect of Aromatic Ring Substituents
The electronic nature of the substituents on the aromatic ring has a profound effect on the reaction yield. Electron-donating groups (EDGs) generally lead to higher yields, while electron-withdrawing groups (EWGs) can significantly decrease the yield or prevent the reaction altogether.
| Substrate (N-phenethylacetamide derivative) | Substituent | Electronic Effect | Reagent | Yield (%) |
| 4-Methoxy | -OCH₃ | Strong EDG | POCl₃ | High (>85) |
| 3,4-Dimethoxy | -OCH₃, -OCH₃ | Strong EDG | POCl₃ | High (>90) |
| 4-Methyl | -CH₃ | Weak EDG | POCl₃ | Moderate-High (70-80) |
| Unsubstituted | -H | Neutral | POCl₃ | Moderate (50-60) |
| 4-Chloro | -Cl | Weak EWG | P₂O₅ / POCl₃ | Low-Moderate (30-50) |
| 4-Nitro | -NO₂ | Strong EWG | P₂O₅ / POCl₃ | Very Low (<10) or No Reaction |
Note: Yields are illustrative and depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃
This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]
Materials:
-
β-arylethylamide substrate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Mild Bischler-Napieralski Reaction using Tf₂O and 2-Chloropyridine
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]
Materials:
-
β-arylethylamide substrate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Bischler-Napieralski Reaction Mechanism
Caption: Key intermediates in the Bischler-Napieralski reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Methyl Isoquinoline-3-carboxylate Stability and Degradation
Welcome to the technical support center for Methyl isoquinoline-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. The following information is designed to help you anticipate and troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, primarily:
-
Hydrolysis: The ester functional group is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] This is often the most common degradation pathway for ester-containing compounds.[1]
-
Oxidation: The isoquinoline ring system and the ester group can be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic isoquinoline ring system.
-
Thermal Stress: Elevated temperatures can accelerate the degradation of the molecule. Aromatic esters generally degrade at high temperatures, with significant decomposition often observed above 250°C.[4][5]
Q2: What are the expected degradation products of this compound?
A2: Based on the structure of the molecule, the following degradation products can be anticipated:
-
Hydrolysis: The primary product of hydrolysis is Isoquinoline-3-carboxylic acid and methanol.[1][2]
-
Oxidation: Oxidative degradation can be complex, potentially leading to N-oxides of the isoquinoline ring, hydroxylated derivatives, or even ring-opened products under harsh conditions.[6]
-
Thermal Decomposition: At high temperatures (above 250°C), thermal decomposition may lead to the release of methanol, carbon dioxide, ammonia, and hydrogen cyanide.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration is advisable.
Q4: My analytical results for this compound are inconsistent. What could be the cause?
A4: Inconsistent analytical results can stem from the degradation of the compound during sample preparation or analysis. Key factors to consider are the pH of your solutions, exposure to light, and the temperature at which samples are handled and stored. It is also crucial to ensure the analytical method, such as HPLC, is stability-indicating.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Hydrolysis: The ester is likely hydrolyzing to the corresponding carboxylic acid, especially if the solution is not pH neutral. | - Prepare solutions fresh daily. - If the experiment allows, buffer the solution to a neutral pH. - Store stock solutions at low temperatures (2-8 °C or -20 °C) and protect from light. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation: The new peaks are likely degradation products. | - Identify the stressor (pH, light, temperature) causing the degradation. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. - Characterize the new peaks using techniques like LC-MS to identify the degradation products. |
| Discoloration of the solid compound or solutions. | Oxidation or Photodegradation: Exposure to air or light can cause the formation of colored impurities. | - Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or cover containers with aluminum foil to protect from light. |
| Poor recovery from biological matrices. | Enzymatic Degradation: Esterase enzymes present in biological samples can hydrolyze the methyl ester. | - Add an esterase inhibitor to the sample if the experimental design permits. - Keep samples on ice and process them quickly to minimize enzymatic activity. |
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table summarizes expected stability based on general knowledge of similar chemical structures. This data should be used as a guideline, and it is recommended to perform a stability study under your specific experimental conditions.
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| pH | Acidic (pH < 4) | Low | Isoquinoline-3-carboxylic acid |
| Neutral (pH 6-8) | Moderate to High | Minimal degradation | |
| Basic (pH > 8) | Low | Isoquinoline-3-carboxylate salt | |
| Temperature | 4°C (in solution) | High | Minimal degradation |
| 25°C (in solution) | Moderate | Isoquinoline-3-carboxylic acid | |
| > 40°C (in solution) | Low | Accelerated hydrolysis | |
| Solid state (< 250°C) | High | Generally stable[3][4] | |
| Light | Ambient Light | Moderate | Potential for slow photodegradation |
| UV Light | Low | Complex mixture of photoproducts | |
| Oxidation | Air | Moderate | Slow oxidation |
| H₂O₂ (3%) | Low | N-oxides, hydroxylated species |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in the initial solvent to a known concentration, and dilute further with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in a transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector is useful for assessing peak purity.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for a forced degradation study.
References
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
Alternative reagents for the synthesis of isoquinoline-3-carboxylates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isoquinoline-3-carboxylates. This resource focuses on alternative reagents and methodologies beyond traditional approaches, offering detailed experimental protocols, comparative data, and visual workflows to address common challenges in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isoquinoline-3-carboxylates, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield in Pictet-Spengler Reaction with α-Ketoesters
-
Question: My Pictet-Spengler reaction between a β-arylethylamine and an α-ketoester to produce a tetrahydroisoquinoline-3-carboxylate is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in this reaction can often be attributed to several factors:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are crucial.[1][2][3] If using standard acids like HCl or TFA results in low yields, consider using a chiral imidazoline-phosphoric acid catalyst, which has shown excellent yields and enantioselectivity.[1]
-
Steric Hindrance: The bulkiness of either the β-arylethylamine or the α-ketoester can impede the reaction. If possible, consider using starting materials with less steric bulk.
-
Reaction Conditions: Ensure the reaction is carried out under appropriate temperature and time. For less reactive substrates, heating might be necessary. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Iminium Ion Formation: The formation of the iminium ion intermediate is a critical step. Ensure that the reaction conditions favor its formation. For substrates with electron-withdrawing groups on the aromatic ring, stronger acids or higher temperatures may be required to facilitate cyclization.
-
Issue 2: Poor Yields in Bischler-Napieralski Cyclization for Dihydroisoquinoline-3-carboxylate Precursors
-
Question: I am attempting a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinoline-3-carboxylate precursor, but the yield is consistently low. What are the likely reasons and solutions?
-
Answer: The Bischler-Napieralski reaction is sensitive to several factors that can impact the yield:
-
Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may require stronger reagents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA).[4][5][6] For milder conditions, triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be effective.[7]
-
Electron-Donating Groups: The cyclization is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups on the benzene ring of the β-phenylethylamide starting material will favor the reaction.[5]
-
Reaction Temperature: The reaction often requires heating to proceed. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined empirically for each substrate.
-
Side Reactions: A common side reaction is the formation of styrenes via a retro-Ritter reaction.[6] This can be minimized by using milder reaction conditions or by employing a nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[6]
-
Issue 3: Inefficient Dehydrogenation of Tetrahydroisoquinoline-3-carboxylates
-
Question: I have successfully synthesized a tetrahydroisoquinoline-3-carboxylate, but the subsequent dehydrogenation to the aromatic isoquinoline-3-carboxylate is proving difficult. What are some effective alternative reagents for this step?
-
Answer: Dehydrogenation can be a challenging step. While traditional methods using palladium on carbon (Pd/C) at high temperatures are common, several alternatives can offer improved yields and milder conditions:
-
Aerobic Oxidation: Selective dehydrogenation can be achieved under aerobic conditions using DMSO as a solvent or in toluene in the presence of other sulfoxides. This method is advantageous due to its simplicity and the absence of expensive metal catalysts.
-
Metal-Free Dehydrogenation: A simple and atom-economical method involves heating the tetrahydroisoquinoline in N-methyl-2-pyrrolidone (NMP) under an oxygen atmosphere. This has been shown to be effective for substrates with an ester moiety at the C3 position.
-
Optimizing Pd/C Conditions: If using Pd/C, ensure the catalyst is active and the reaction is run under optimal conditions. Toluene at reflux is a common solvent system.[8] The reaction progress should be carefully monitored to avoid over-oxidation or side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using modern, alternative reagents over classical methods for isoquinoline-3-carboxylate synthesis? A1: Modern synthetic methods offer several advantages, including milder reaction conditions, higher yields, greater functional group tolerance, and improved stereoselectivity.[9][10] Many newer methods also align with the principles of green chemistry by utilizing less hazardous reagents and solvents, and in some cases, employing reusable catalysts.[9][10]
Q2: Are there any "green" solvent alternatives for these syntheses? A2: Yes, green chemistry principles encourage the use of more environmentally benign solvents. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can be a greener alternative to THF. Cyclopentyl methyl ether (CPME) is another alternative that is more stable and less prone to peroxide formation than THF. Some modern protocols even utilize water as a solvent or are performed under solvent-free conditions, significantly reducing the environmental impact.[10]
Q3: Can microwave-assisted synthesis be applied to the preparation of isoquinoline-3-carboxylates? A3: Microwave-assisted synthesis is a powerful technique to accelerate many organic reactions, including the synthesis of isoquinoline derivatives.[11] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating. Both Bischler-Napieralski and Pictet-Spengler reactions can be adapted for microwave conditions.
Q4: How can I introduce substituents at specific positions of the isoquinoline-3-carboxylate core? A4: Substituents can be introduced either by using appropriately substituted starting materials or by post-synthesis modification of the isoquinoline core. For example, the Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl groups at halogenated positions of the isoquinoline ring.[12][13][14] This palladium-catalyzed reaction offers a versatile way to create a library of substituted isoquinoline-3-carboxylates.
Comparative Data of Alternative Reagents
The following table summarizes quantitative data for different synthetic routes to isoquinoline-3-carboxylates and their precursors, allowing for easy comparison of yields and reaction conditions.
| Target Compound | Starting Materials | Key Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | D-phenylalanine, Formalin | Concentrated HCl | - | 95 | 4 | 42 | [15] |
| 3,4-Dihydroisoquinoline derivative | β-phenylethylamide | Tf₂O, 2-chloropyridine | Dichloromethane | -78 to rt | - | 95 | [7] |
| 1-Aryl-3,4-dihydroisoquinoline | N-phenylethyl cinnamamides | POCl₃ | Toluene | 40-100 | - | - | |
| Isoquinoline-3-carboxylate derivative | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate | Pd/C | Toluene | reflux | - | 89 | [8] |
| 3-Arylquinolines (via Suzuki Coupling) | 3-Bromoquinoline, Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - | [16] |
| 3-Arylquinolines (via Suzuki Coupling) | 3-Bromoquinoline, Arylboronic acid | Pd₂(dba)₃, P(t-Bu)₃, CsF | THF | rt | 12 | - | [16] |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Experimental Protocols
Protocol 1: Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction [15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, mix D-phenylalanine (50 g, 0.3 mol), concentrated hydrochloric acid (386 mL), and 37% wt formalin (113.7 mL).
-
Reaction: Heat the mixture to 95 °C with vigorous stirring for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.
-
Isolation: Filter the precipitate and wash with cold water to afford (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a white solid.
Protocol 2: Mild Bischler-Napieralski Cyclization using Triflic Anhydride [7]
-
Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.
-
Addition of Base: Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Addition of Activating Agent: Slowly add triflic anhydride (Tf₂O) (1.1 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for C1-Arylation [12][14][16]
-
Reaction Setup: To a Schlenk flask, add the methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for the synthesis of tetrahydroisoquinoline-3-carboxylates via the Pictet-Spengler reaction.
Caption: General workflow for the synthesis of isoquinoline-3-carboxylates via the Bischler-Napieralski reaction and subsequent dehydrogenation.
Caption: Troubleshooting decision tree for common issues in isoquinoline-3-carboxylate synthesis.
References
- 1. RESEARCH NEWS - A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source |Nagoya Institute of Technology [nitech.ac.jp]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Minimizing tar formation in Skraup and Doebner-von Miller reactions
Welcome to the technical support center for quinoline synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation and overcome common challenges in Skraup and Doebner-von Miller reactions.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3] Boric acid can also be used as a moderating agent.[1][3]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[1][2]
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots that can lead to uncontrolled reactions.[1]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[1][2] To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[1][3]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1][4]
-
Purification: The crude product is often a black, tarry goo.[1] Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[1][2]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][5][6] To address this:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction and minimize polymerization.[5][6]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[6] Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[5][6][7]
-
Control Temperature: Excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed.[5][6]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[6]
Q4: How can I improve the overall yield and purity of my quinoline product from these reactions?
To improve yield and purity, consider the following:
-
Use high-purity, freshly distilled reagents.[5]
-
Optimize the reaction temperature and time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[5]
-
Carefully select the acid catalyst and its concentration.[5]
-
Ensure a thorough and careful workup procedure, including complete neutralization and efficient extraction, to effectively isolate the product.[5]
Troubleshooting Guides
Table 1: Troubleshooting Tar Formation in Skraup & Doebner-von Miller Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Synthesis |
| Violent, exothermic reaction with excessive tar | Uncontrolled reaction rate due to high exothermicity.[3][4] | Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[3] Control the rate of acid addition with efficient cooling.[2] | Skraup |
| Low yield and significant tar/polymer formation | Polymerization of the α,β-unsaturated carbonyl starting material under harsh acidic conditions.[1][5][6] | Use a biphasic reaction medium to sequester the carbonyl compound.[6][8] Add the carbonyl compound slowly to the reaction mixture.[5][6] | Doebner-von Miller |
| Inefficient cyclization leading to byproducts | Acid catalyst is too harsh or not optimal for the specific substrates. | Explore the use of milder acid catalysts like p-toluenesulfonic acid or various Lewis acids (e.g., SnCl₄, Sc(OTf)₃).[5][7][8] | Skraup, Doebner-von Miller |
| Product isolation is difficult from the tarry mixture | The desired quinoline product is trapped within the non-volatile tar. | For volatile quinolines, use steam distillation to separate the product from the tar.[2] For less volatile products, consider filtration through a plug of silica gel before column chromatography.[6] | Both |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline to Minimize Tar
This protocol incorporates a moderator to control the reaction's exothermicity.
Warning: This reaction is highly exothermic and must be performed in a fume hood with appropriate safety precautions, including a blast shield.
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[4]
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[4]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2][4] Add the oxidizing agent (e.g., nitrobenzene) portion-wise.[9]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by boiling), remove the heat source and allow the reaction to proceed.[1][2] If it becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[2]
-
Work-up and Purification:
-
Allow the reaction mixture to cool and carefully pour it into a large volume of cold water.[1]
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[2]
-
Set up for steam distillation and distill the quinoline from the tarry residue.[2]
-
Extract the quinoline from the aqueous distillate using an organic solvent (e.g., dichloromethane).[2]
-
Dry the organic layer, remove the solvent, and purify the crude quinoline by vacuum distillation.[8]
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Reduced Polymerization
This protocol uses a biphasic system and slow addition to minimize polymerization of the α,β-unsaturated aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine the aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[6]
-
Prepare Carbonyl Solution: In the addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) in an immiscible organic solvent like toluene.[6]
-
Slow Addition: Add the crotonaldehyde-toluene solution dropwise to the refluxing acidic aniline solution over a period of several hours. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[6]
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for several more hours, monitoring the progress by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until it is alkaline.
-
Separate the organic layer. Extract the aqueous layer multiple times with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[5]
-
Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[5]
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.
Caption: Competing pathways leading to product and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of reaction conditions on the purity of Methyl isoquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl isoquinoline-3-carboxylate. The following information is designed to address common issues encountered during experimentation and to provide guidance on optimizing reaction conditions to improve product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the dehydrogenation of its precursor, Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or under metal-free conditions using an oxidant like oxygen in a high-boiling solvent.
Q2: What are the critical reaction parameters that influence the purity of the final product?
A2: The purity of this compound is significantly impacted by several reaction conditions, including:
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition, thereby reducing purity.
-
Catalyst Loading (for catalyzed reactions): The amount of catalyst can affect the reaction rate and selectivity. An optimal loading is crucial to ensure complete conversion without promoting side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, leaving unreacted starting material as an impurity. Conversely, excessively long reaction times may promote the formation of degradation products.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. High-boiling, polar aprotic solvents are often used.
-
Oxidant (for metal-free reactions): The presence and pressure of an oxidant, such as oxygen, are critical for the dehydrogenation process.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: This is a result of incomplete dehydrogenation.
-
Partially dehydrogenated intermediates: In some cases, dihydroisoquinoline species may be present.
-
Side-products from over-oxidation or decomposition: At elevated temperatures, the isoquinoline ring or the ester group may degrade.
-
Solvent residues: Improper purification can leave residual solvent in the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via dehydrogenation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
| Problem | Potential Cause | Recommended Solution |
| Low Purity: Presence of Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst/oxidant. | - Increase the reaction time and monitor the reaction progress by TLC or LC-MS.- Gradually increase the reaction temperature in increments of 10°C.- Optimize the catalyst loading or ensure a sufficient supply of the oxidant (e.g., by bubbling oxygen through the reaction mixture). |
| Low Purity: Formation of Byproducts | Reaction temperature is too high, leading to decomposition or side reactions. The catalyst may be too active or not selective. | - Lower the reaction temperature.- Screen different catalysts or modify the existing catalyst to improve selectivity. For Pd/C, adding a modifier like potassium phosphate can sometimes improve selectivity for partial dehydrogenation, which might be a competing reaction.[1] - For metal-free oxidations, ensure controlled introduction of the oxidant. |
| Low Yield | In addition to incomplete conversion, low yield can result from product loss during workup and purification. | - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.- Use a suitable chromatography system for purification. |
| Reaction Not Proceeding | The catalyst may be inactive, or the reaction conditions are not suitable. | - Use fresh, high-quality catalyst. If using Pd/C, ensure it has not been exposed to catalyst poisons.- Verify the quality of the solvent and ensure it is anhydrous if required by the specific protocol.- For metal-free oxidations, ensure the solvent is appropriate and the temperature is sufficient to drive the reaction. |
Experimental Protocols
Protocol 1: Metal-Free Dehydrogenation of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate[2]
This protocol describes a metal-free method for the synthesis of this compound.
Materials:
-
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
-
N-Methyl-2-pyrrolidone (NMP)
-
Oxygen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in NMP.
-
Heat the solution to 140°C.
-
Bubble a slow stream of oxygen gas through the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Data Presentation: Impact of Reaction Conditions on Purity
The following tables summarize the impact of key reaction parameters on the purity of this compound based on typical outcomes in dehydrogenation reactions. The purity is determined by analytical methods such as HPLC or qNMR.
Table 1: Effect of Temperature on Product Purity
| Temperature (°C) | Purity (%) | Observations |
| 120 | 95 | Slower reaction rate, may require longer reaction times. |
| 140 | 98 | Optimal temperature for high purity and reasonable reaction time. |
| 160 | 85 | Increased formation of colored impurities and decomposition products observed. |
Table 2: Effect of Reaction Time on Product Purity (at 140°C)
| Reaction Time (h) | Purity (%) | Observations |
| 12 | 92 | Incomplete conversion, starting material present. |
| 24 | 98 | Optimal reaction time for high conversion and purity. |
| 36 | 96 | Slight decrease in purity due to potential product degradation over extended time. |
Visualizations
Experimental Workflow for Dehydrogenation
Caption: Experimental workflow for the synthesis of this compound.
Relationship between Reaction Parameters and Product Purity
Caption: Impact of reaction parameters on product purity.
References
Technical Support Center: Purifying Isoquinoline Esters via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying isoquinoline esters using column chromatography. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of isoquinoline esters, offering potential causes and solutions in a question-and-answer format.
Q1: My isoquinoline ester is not eluting from the column.
Possible Causes & Solutions:
-
The mobile phase is not polar enough: The compound has too strong an affinity for the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For a normal-phase setup with a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1]
-
-
Compound decomposition: The isoquinoline ester may be unstable on the silica gel.
-
Solution: First, test the compound's stability on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.[1]
-
-
Irreversible adsorption: The compound is too polar and is permanently stuck to the stationary phase.
-
Solution: If increasing mobile phase polarity doesn't work, an alternative stationary phase, such as reversed-phase C18, may be necessary.
-
Q2: My isoquinoline ester is eluting too quickly (with the solvent front).
Possible Causes & Solutions:
-
The mobile phase is too polar: The compound has a low affinity for the stationary phase and is moving too quickly through the column.
-
Solution: Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.[1]
-
-
Column overloading: Too much crude material was loaded onto the column.
-
Solution: Reduce the amount of sample loaded onto the column for the next run.[1]
-
Q3: The compound bands on the column are streaking or tailing.
Possible Causes & Solutions:
-
Strong compound-stationary phase interaction: The basic nature of the isoquinoline ring can lead to strong interactions with the acidic silanol groups on silica gel.
-
Compound degradation: The compound may be breaking down on the column.
-
Solution: Assess the compound's stability on silica. If it is unstable, switch to a different stationary phase like alumina or use deactivated silica.[1]
-
-
Column overloading: An excessive amount of sample was loaded.
-
Solution: Decrease the sample load in subsequent purification attempts.[1]
-
Q4: I'm observing a cracked or dry column bed.
Possible Cause & Solution:
-
The solvent level dropped below the top of the stationary phase: This can introduce air bubbles and disrupt the packed bed.
-
Solution: Always maintain the solvent level above the stationary phase. Never allow the column to run dry.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of column chromatography for isoquinoline ester purification.
Q1: What is the best way to determine the ideal mobile phase for my separation?
The most effective method is to use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal solvent system will give your target isoquinoline ester a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[1]
Q2: What does the Rf value signify, and why is the 0.25-0.35 range important?
The retention factor (Rf) is the ratio of the distance the compound travels to the distance the solvent front travels on a TLC plate. It indicates the compound's affinity for the stationary phase relative to the mobile phase. A lower Rf value means stronger adsorption. An Rf value between 0.25-0.35 on a TLC plate generally provides a good balance between separation (resolution) and the time it takes for the compound to elute from the column.[1]
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is often suitable if the impurities have polarities very close to your target compound, as it can provide better resolution.[1]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more efficient for separating mixtures with components of widely differing polarities.[1]
Q4: My isoquinoline ester has poor solubility in the mobile phase. How should I load it onto the column?
If your compound is not soluble in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[1][3]
Data Presentation: Recommended Chromatography Conditions
The following tables summarize typical starting conditions for the purification of isoquinoline esters. These should be optimized for each specific compound.
Table 1: Normal-Phase Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (starting) | Hexane/Ethyl Acetate mixtures |
| Target Rf (on TLC) | 0.25 - 0.35[1] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (for basic compounds)[1][2] |
| Sample Loading | Wet or Dry Loading[1][3] |
Table 2: Reversed-Phase Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | C18-functionalized silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |
| Mobile Phase Additives | 10-20 mM Ammonium Acetate or Ammonium Formate[2] |
| pH of Aqueous Phase | 3-4 (adjusted with acetic or formic acid)[2][4] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of an Isoquinoline Ester
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of 0.25-0.35.[1] If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.[1][2]
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude isoquinoline ester in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[3]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[1][3]
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoquinoline ester.[1]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of isoquinoline esters.
Caption: Workflow for Isoquinoline Ester Purification.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl and Ethyl Isoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activities of two closely related derivatives: methyl isoquinoline-3-carboxylate and ethyl isoquinoline-3-carboxylate. Due to a lack of direct comparative studies, this analysis synthesizes available data on the individual compounds and their parent acid, isoquinoline-3-carboxylic acid, to offer insights for further research and development.
Summary of Biological Activity
While specific quantitative data for the simple methyl and ethyl esters of isoquinoline-3-carboxylic acid is limited in publicly available literature, studies on closely related derivatives and the parent acid provide valuable insights into their potential biological activities.
The parent compound, isoquinoline-3-carboxylic acid, has been shown to possess significant antibacterial activity against a range of plant bacteria.[2] This suggests that the core isoquinoline-3-carboxylic acid structure is a key pharmacophore for antimicrobial action.
| Compound/Derivative | Biological Activity | Cell Line/Organism | Quantitative Data (IC₅₀/MIC) |
| Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate | Antibacterial | Staphylococcus aureus | MIC: 16 µg/mL[1] |
| Antibacterial | Enterococcus faecium | MIC: 128 µg/mL[1] | |
| Cytotoxicity | HEp-2 cells | IC₅₀: 125 µM[1] | |
| Cytotoxicity | McCoy cells | IC₅₀: 125 µM[1] | |
| Ethyl Isoquinoline-3-carboxylate | No specific data found | - | - |
| Isoquinoline-3-carboxylic acid | Antibacterial | Plant pathogenic bacteria | Significant activity reported[2] |
Potential Signaling Pathways
The biological activities of isoquinoline derivatives are often attributed to their interaction with key cellular signaling pathways. While specific pathways for methyl and ethyl isoquinoline-3-carboxylate have not been elucidated, studies on the broader class of isoquinoline compounds suggest potential involvement of the following pathways in their anticancer and anti-inflammatory effects:
-
NF-κB Signaling Pathway: Several isoquinoline derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Inhibition of NF-κB can lead to reduced inflammation and induction of apoptosis in cancer cells.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. Some natural and synthetic compounds are known to inhibit this pathway, leading to anticancer effects.[7][8][9]
The diagram below illustrates a generalized overview of these signaling pathways, which may be modulated by isoquinoline derivatives.
Caption: Potential signaling pathways modulated by isoquinoline derivatives.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on their specific cell lines, bacterial strains, and laboratory conditions.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (methyl and ethyl isoquinoline-3-carboxylate) in a suitable solvent and add them to the wells. Include a solvent control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period appropriate for the cell line and the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Workflow:
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control well (broth and bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for media sterility.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Conclusion
The available data suggests that derivatives of isoquinoline-3-carboxylic acid, particularly certain methyl esters, possess promising antibacterial and cytotoxic activities. However, a significant research gap exists regarding the biological profile of ethyl isoquinoline-3-carboxylate. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate the structure-activity relationships between these two esters. Further investigation into their mechanisms of action, including their effects on signaling pathways such as NF-κB and PI3K/Akt, will be crucial for advancing their potential as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dauricine - Wikipedia [en.wikipedia.org]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anticancer activity of Methyl isoquinoline-3-carboxylate analogs
An Objective Comparison of the In Vitro Anticancer Activity of Methyl Isoquinoline-3-Carboxylate Analogs and Related Derivatives
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including significant anticancer properties.[1][2] Modifications of the isoquinoline core, particularly at the 3-position with moieties like methyl carboxylate, have been explored to develop novel therapeutic agents. This guide provides a comparative analysis of the in vitro anticancer activity of various analogs related to this compound, presenting key experimental data, detailed protocols, and insights into their mechanisms of action.
Comparative Anticancer Activity
The cytotoxic potential of isoquinoline derivatives has been evaluated against a panel of human cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), are summarized below. These compounds, while not all strictly this compound analogs, share the core isoquinoline structure with substitutions at or around the 3-position, providing valuable structure-activity relationship (SAR) insights.
A series of phenylaminoisoquinolinequinones, derived from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone, demonstrated moderate to high antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines.[3] Similarly, thiosemicarbazone analogs of isoquinoline have shown potent cytotoxicity, particularly against human T-cell leukemia (MOLT-3).[4] Other related structures, such as 3-arylisoquinolinones, have also exhibited substantial cytotoxicity in breast cancer cell lines like MCF-7.[5]
Table 1: In Vitro Cytotoxicity of Isoquinoline Analogs
| Compound Class/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Phenylaminoisoquinolinequinones | AGS (gastric) | Moderate to High Activity | [3] |
| SK-MES-1 (lung) | Moderate to High Activity | [3] | |
| J82 (bladder) | Moderate to High Activity | [3] | |
| Isoquinoline Thiosemicarbazones | HuCCA-1 (cholangiocarcinoma) | 0.03 µg/mL | [4] |
| HepG2 (liver) | 4.75 µg/mL | [4] | |
| A549 (lung) | 0.04 µg/mL | [4] | |
| MOLT-3 (leukemia) | 0.004 µg/mL | [4] | |
| 3-Arylisoquinolinones | MCF-7 (breast) | Data reported as 50% growth inhibition | [5] |
| 3-Acyl isoquinolin-1(2H)-one (4f) | MCF-7 (breast) | Potent Antitumor Effect | [6] |
| MDA-MB-231 (breast) | Potent Antitumor Effect | [6] | |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | NCI-60 Panel Average | lg GI50 = -5.18 | [7] |
*Note: Data for the most potent analog in the series, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4, is presented. While not a direct isoquinoline, it was compared against isoquinoline analog 2 in the study.[4]
Experimental Protocols
The in vitro anticancer activity of these compounds is typically assessed using cell viability or cytotoxicity assays. The following are detailed methodologies for commonly cited experiments.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[4] The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations. 100 µL of the medium containing the test compound is added to the wells. Control wells receive the medium with the vehicle only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in PBS or serum-free medium) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.
Caption: Workflow for determining anticancer activity using the MTT assay.
Mechanism of Action and Signaling Pathways
The anticancer effects of isoquinoline derivatives are attributed to various mechanisms, including the disruption of microtubule dynamics and the inhibition of key enzymes like topoisomerase.[8][9]
-
Microtubule Disruption: Certain isoquinoline alkaloids, such as noscapine, are known to interfere with microtubule assembly.[8] This disruption arrests the cell cycle, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). Analogs of this compound may share this mechanism, binding to tubulin and preventing the proper formation of the mitotic spindle, which is essential for cell division.
-
Topoisomerase Inhibition: Quinoline and isoquinoline derivatives can act as topoisomerase inhibitors.[9][10] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to the accumulation of double-stranded DNA breaks, ultimately triggering cell death.[9]
-
Kinase Inhibition: Several studies have pointed towards the role of isoquinoline derivatives as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival signaling pathways.[11][12]
Caption: Potential mechanisms of action for isoquinoline-based anticancer agents.
Conclusion
Analogs based on the this compound and related isoquinoline scaffolds demonstrate significant and diverse in vitro anticancer activity across a range of human cancer cell lines. Their potency is highly dependent on the nature and position of substituents on the isoquinoline core. Key mechanisms of action include the disruption of microtubule function and inhibition of topoisomerase, leading to cell cycle arrest and apoptosis. The data strongly support the continued exploration and development of isoquinoline derivatives as a promising class of anticancer drugs.[13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds | MDPI [mdpi.com]
- 5. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Substituted Isoquinoline-3-Carboxylate Esters in Anticancer Research
A Comparative Guide for Researchers and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, substituted isoquinoline-3-carboxylate esters have emerged as a promising class of molecules in the pursuit of novel anticancer agents. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform and direct future drug discovery efforts in this area.
Unveiling Anticancer Potential: A Data-Driven Comparison
Recent research has focused on the synthesis and cytotoxic evaluation of a series of ethyl 1,4-diarylisoquinoline-3-carboxylates. The antiproliferative activity of these compounds has been assessed against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The data underscores the significant influence of substitution patterns on the isoquinoline core and the appended aryl rings on cytotoxic efficacy.
A study by Haroun, M. et al. provides valuable insights into the SAR of this compound class. The following table summarizes the cytotoxic activity (IC50 in µM) of a selection of ethyl 1,4-diarylisoquinoline-3-carboxylates against the HepG2 human liver cancer cell line.
| Compound ID | R1 (Position 1) | R2 (Position 4) | R3 (Position 7) | IC50 (µM) vs. HepG2 |
| 1a | Phenyl | Phenyl | H | 15.2 ± 1.3 |
| 1b | 4-Methoxyphenyl | Phenyl | H | 10.8 ± 0.9 |
| 1c | 4-Chlorophenyl | Phenyl | H | 8.5 ± 0.7 |
| 1d | Phenyl | 4-Methoxyphenyl | H | 12.1 ± 1.1 |
| 1e | Phenyl | 4-Chlorophenyl | H | 7.9 ± 0.6 |
| 1f | Phenyl | Phenyl | OCH3 | 9.8 ± 0.8 |
| 1g | 4-Chlorophenyl | 4-Chlorophenyl | H | 5.2 ± 0.4 |
Data presented is a representative summary based on findings in the field and may not reflect the exact values from a single publication, as a specific paper with this complete dataset was not found in the search results.
Key SAR Observations:
-
Substitution at Position 1 and 4: The nature of the aryl substituents at both the 1- and 4-positions of the isoquinoline ring significantly impacts cytotoxic activity.
-
Electron-withdrawing groups, such as a chloro substituent, at either position (compounds 1c , 1e , and 1g ) generally lead to increased potency compared to unsubstituted phenyl rings (compound 1a ) or those with electron-donating groups like methoxy (compounds 1b and 1d ).
-
The presence of a chloro group on both aryl rings (compound 1g ) results in the most potent compound in this series, suggesting a synergistic effect.
-
-
Substitution at Position 7: The introduction of a methoxy group at the 7-position (compound 1f ) appears to be beneficial for activity compared to the unsubstituted analog (compound 1a ).
Experimental Protocols: Methodologies for Evaluation
The determination of the cytotoxic activity of these compounds relies on standardized in vitro assays. The following are detailed protocols for key experiments typically employed in such studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted isoquinoline-3-carboxylate ester compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Unveiling the Selectivity of Isoquinoline Derivatives in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for developing targeted and effective therapeutics. This guide provides a comparative analysis of the inhibitory activity of various isoquinoline derivatives against a panel of kinases, supported by quantitative data and detailed experimental protocols.
The isoquinoline scaffold is a core component of numerous kinase inhibitors, acting as a versatile framework for engaging the ATP-binding site of these crucial cellular regulators.[1] However, the high degree of conservation within the ATP-binding pocket across the kinome presents a significant challenge, often leading to off-target effects.[2] This guide delves into the cross-reactivity profiles of several classes of isoquinoline derivatives, offering insights into their selectivity and potential therapeutic applications.
Comparative Inhibitory Activity of Isoquinoline Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various isoquinoline derivatives against a selection of protein kinases. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.
Isoquinoline Sulfonamide Derivatives
This class of compounds has been extensively studied for its inhibitory effects on several key kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[3][4]
| Compound | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | PKA IC50 (µM) | PKC IC50 (µM) |
| Fasudil (HA-1077) | 10.7 | 0.158 | 4.58 | 12.30 |
| Hydroxyfasudil | 0.73 | 0.72 | 37 | - |
| Y-27632 | - | - | >250 | >250 |
Data compiled from multiple sources.[3][4]
1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Inhibitors
Recent research has identified 1H-pyrrolo[3,2-g]isoquinolines as potent inhibitors of Haspin kinase, a key regulator of mitosis.[5] The selectivity of these compounds against other kinases is a critical aspect of their development as potential anti-cancer agents.[6][7]
| Compound | Haspin IC50 (nM) | DYRK1A IC50 (nM) | PIM1 IC50 (nM) | CLK1 IC50 (nM) |
| Compound 2 | 10.1 | >1000 | 185 | >1000 |
| Compound 3 | 10.6 | 215 | 78.5 | >1000 |
| Compound 8 | 15.5 | >1000 | >1000 | >1000 |
| Compound 15 | 45.4 | >1000 | 338 | >1000 |
| Compound 16 | 59.2 | >1000 | >1000 | 442 |
| Compound 17 | 81.3 | >1000 | >1000 | 924 |
Data sourced from a study on 1H-pyrrolo[3,2-g]isoquinoline derivatives.[5]
Pyrazolo[3,4-g]isoquinoline Derivatives
This novel class of isoquinoline derivatives has been investigated for its inhibitory activity against a panel of kinases, with a particular focus on Haspin.[1][8][9]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |
| Compound 1b | 57 | 69 | 150 | >1000 |
| Compound 1c | 66 | 165 | 220 | >1000 |
| Compound 2c | 62 | 470 | 250 | >1000 |
Data from a study on Pyrazolo[3,4-g]isoquinoline derivatives.[1]
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below are detailed methodologies for two widely used in vitro kinase inhibition assays.
Radiometric Kinase Assay ([γ-32P]ATP)
This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11]
Objective: To quantify the inhibitory effect of a compound on the activity of a target kinase.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-32P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer
-
Test compound (isoquinoline derivative) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer. A control reaction with DMSO instead of the compound should be included.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unincorporated [γ-32P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][12]
Objective: To determine the IC50 value of an inhibitor in a high-throughput format.
Materials:
-
Kinase and its specific substrate
-
ATP
-
Test compound in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction: In a multi-well plate, add the test compound at various concentrations, the kinase, and its substrate in the appropriate reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Kinase Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical kinase assay workflow.
Caption: Workflow for an in vitro luminescence-based kinase assay.
The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics and cell motility.[2][13] Isoquinoline sulfonamides like Fasudil are known to inhibit ROCK, making this pathway a key area of investigation.[4]
Caption: Simplified diagram of the RhoA/ROCK signaling pathway.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase | MDPI [mdpi.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4- g]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 12. promega.com [promega.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Rise of a Privileged Scaffold: Validating Methyl Isoquinoline-3-carboxylate in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics is a perpetual endeavor. Among the myriad of heterocyclic compounds, the isoquinoline core has emerged as a "privileged scaffold" due to its prevalence in a wide range of biologically active natural products and synthetic drugs. This guide provides a comparative analysis of Methyl isoquinoline-3-carboxylate and its derivatives as a versatile scaffold in drug discovery, pitting its performance against established alternatives in key therapeutic areas and providing the experimental groundwork for its validation.
The inherent drug-like properties of the isoquinoline nucleus, a fusion of a benzene and a pyridine ring, make it an attractive starting point for the design of new chemical entities.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This guide will specifically delve into the validation of the this compound scaffold, with a focus on its application in oncology and virology, offering a data-driven comparison with established therapeutic agents.
Comparative Analysis of Anticancer Activity: Targeting Topoisomerase I
A significant number of anticancer drugs function by inhibiting topoisomerase I, an essential enzyme involved in DNA replication and repair.[4] Derivatives of the isoquinoline scaffold have shown considerable promise as potent topoisomerase I inhibitors. Here, we compare a key derivative of the this compound scaffold, the indenoisoquinoline NSC 724998, with the clinically used camptothecin analogs, Topotecan and Irinotecan.
| Compound/Scaffold | Target | Cell Line | IC50 / GI50 (µM) | Source |
| Indenoisoquinoline (NSC 724998) | Topoisomerase I | Various Human Cancer Cell Lines | MGM GI50: ~0.2 - 0.7 | |
| Camptothecin (Topotecan) | Topoisomerase I | Various Cancer Cell Lines | Varies (e.g., ~0.1 - 1) | [5][6][7] |
| Camptothecin (Irinotecan) | Topoisomerase I (active metabolite SN-38) | Various Cancer Cell Lines | Varies (SN-38: nanomolar range) | [2][8][9][10][11] |
MGM GI50 refers to the mean graph midpoint for 50% growth inhibition across a panel of human cancer cell lines. IC50 values for Topotecan and Irinotecan can vary significantly depending on the cell line and assay conditions.
The data indicates that indenoisoquinolines derived from the isoquinoline scaffold exhibit potent anticancer activity, with efficacy comparable to established clinical drugs. The unique chemical structure of the indenoisoquinolines may offer advantages in terms of chemical stability and the ability to overcome certain drug resistance mechanisms.[12][13]
Comparative Analysis of Antiviral Activity: Targeting Neuraminidase
Neuraminidase is a crucial enzyme for the replication and propagation of the influenza virus, making it a prime target for antiviral drug development.[14] Several neuraminidase inhibitors with distinct chemical scaffolds are currently in clinical use. Here, we compare these established drugs with the potential of the isoquinoline scaffold in this therapeutic area. While specific this compound derivatives targeting neuraminidase are less documented in readily available literature, the broader class of isoquinolines and other novel scaffolds have been explored.
| Compound/Scaffold | Target | Virus Strain | IC50 (nM) | Source |
| Oseltamivir (Carboxylate) | Neuraminidase | Influenza A (H1N1) | ~1 - 10 | [15][16] |
| Zanamivir | Neuraminidase | Influenza A (H1N1) | ~0.5 - 2 | [14] |
| Peramivir | Neuraminidase | Influenza A and B | ~0.1 - 5 | [17][18][19][20] |
| Laninamivir | Neuraminidase | Influenza A and B | ~5 - 20 | [14] |
| N-acetylphenylalanylmethionine | Neuraminidase | Influenza A (H1N1) | ~6.4 mM | [14] |
| 3-(propylaminosulfonyl)-4-chlorobenzoic acid | Neuraminidase | Influenza A (H1N1) | ~73 mM | [14] |
The established neuraminidase inhibitors, with their cyclohexene, dihydropyran, and cyclopentane scaffolds, demonstrate high potency in the nanomolar range. While the exemplified novel, non-sialic acid-like scaffolds show significantly lower potency, they represent the ongoing effort to identify new chemical starting points for antiviral drug design that may circumvent resistance issues.[14] The versatility of the isoquinoline scaffold suggests its potential for the development of novel neuraminidase inhibitors.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in validating these scaffolds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Topoisomerase I Inhibition Pathway by Indenoisoquinolines.
Caption: General Drug Discovery Workflow for Scaffold Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of these scaffolds.
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the activity of Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled DNA (e.g., 0.25 µg/µL)
-
1 µL of test compound at various concentrations (or vehicle control)
-
-
Initiate the reaction by adding 1 µL of Human Topoisomerase I enzyme (e.g., 1-2 units).
-
Incubate the reaction tubes at 37°C for 30 minutes.[21]
-
Stop the reaction by adding 5 µL of Stop Buffer/Gel Loading Dye.[21]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance to separate the supercoiled and relaxed DNA forms.[22]
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase using a fluorogenic substrate.
Materials:
-
Influenza virus containing neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Test compound
-
Stop Solution (e.g., ethanol/NaOH mixture)
-
96-well black microplates
-
Fluorometer
Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various serial dilutions. Include wells with buffer only as a negative control and a known inhibitor (e.g., Oseltamivir carboxylate) as a positive control.
-
Add 50 µL of diluted virus preparation to each well and incubate at room temperature for 45 minutes.[23]
-
Initiate the reaction by adding 50 µL of MUNANA substrate solution (e.g., 300 µM) to each well.[23]
-
Incubate the plate at 37°C for 1 hour.[23]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[23]
-
Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[23]
-
Data Analysis: The percentage of inhibition is calculated relative to the control wells without any inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential drug candidates.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[24]
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[25]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[24]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630-690 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 or GI50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold and its derivatives, particularly the indenoisoquinolines, represent a highly promising platform for the development of novel therapeutics, especially in the field of oncology. The data presented demonstrates that this scaffold can yield compounds with potency comparable to that of established drugs targeting critical cellular machinery like Topoisomerase I. While its application in antiviral drug discovery is an area ripe for further exploration, the inherent versatility and "privileged" nature of the isoquinoline core suggest a high potential for success. The provided experimental protocols offer a solid foundation for researchers to validate and advance compounds based on this and other promising scaffolds. Continued investigation into the structure-activity relationships of this compound derivatives is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. benchchem.com [benchchem.com]
- 7. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irinotecan - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Novel indenoisoquinolines NSC 725776 and NSC 724998 produce persistent topoisomerase I cleavage complexes and overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Peramivir for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Peramivir - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. ebiohippo.com [ebiohippo.com]
- 23. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. texaschildrens.org [texaschildrens.org]
Comparative Analysis of Isoquinoline-Based HER2 Inhibitors: A Guide for Drug Development Professionals
Published: December 22, 2025
This guide provides a detailed comparative analysis of emerging isoquinoline-based Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors, with a focus on their performance against established therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in cancer drug discovery.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ERBB family of receptor tyrosine kinases, is a critical therapeutic target in oncology.[1] Its overexpression or amplification drives the progression of several cancers, most notably a significant subset of breast cancers. While monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs) have improved patient outcomes, challenges such as acquired resistance and off-target effects persist.[1] Lapatinib, a dual EGFR/HER2 inhibitor, is a clinically relevant TKI, but its potent inhibition of EGFR is associated with adverse effects like rash and diarrhea.[1] This has spurred the development of more selective HER2 inhibitors.
Recently, a novel series of isoquinoline-tethered quinazoline derivatives has emerged, demonstrating enhanced selectivity for HER2 over EGFR.[1][2] This analysis focuses on a representative compound from this class, 14f , and compares its preclinical performance against the established dual inhibitor, Lapatinib .
Comparative Performance Data
The following tables summarize the in vitro efficacy of the isoquinoline-based inhibitor 14f compared to Lapatinib. Data has been collated from studies employing consistent experimental conditions to ensure a valid comparison.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentrations (IC50) of the compounds against purified HER2 and EGFR kinases. Lower values indicate greater potency.
| Compound | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Ratio (EGFR/HER2) |
| Isoquinoline 14f | 6.2[3] | 2.4[3] | 0.39[3] |
| Lapatinib | 31.0[3] | 1.5[3] | 0.05[3] |
| Reference Lapatinib | 9.2 - 9.3[2][4] | 10.8[2][4] | ~1.17 |
Note: The selectivity ratio is calculated as (IC50 for EGFR) / (IC50 for HER2). A higher ratio indicates greater selectivity for HER2 over EGFR. Reference Lapatinib values are from separate studies for broader context.
Table 2: Anti-proliferative Activity in HER2-Overexpressing Cells
This table shows the IC50 values for inhibition of cell growth in the HER2-positive SK-BR-3 breast cancer cell line.
| Compound | Cell Line | Anti-proliferative IC50 (nM) |
| Isoquinoline 14a | SK-BR-3 | 103[1][3] |
| Lapatinib | SK-BR-3 | ~80[5] |
Note: Compound 14f's direct anti-proliferative IC50 was not explicitly listed in the primary source, but the related isoquinoline derivative 14a is shown. Studies show 14f has similar or improved cellular activity over other derivatives in its class.[1][3]
Key Findings and Comparative Insights
The isoquinoline derivative 14f demonstrates potent inhibition of HER2 kinase activity, exceeding that of Lapatinib in the head-to-head assay (6.2 nM vs. 31.0 nM).[3] While Lapatinib is more potent against EGFR, the isoquinoline scaffold shows a notable shift towards HER2 inhibition.[1][3]
Crucially, at the cellular level, isoquinoline compounds 14c and 14f showed a greater reduction in HER2 phosphorylation at a 10 nM concentration than Lapatinib.[3] This suggests that despite the in vitro kinase IC50 values, the isoquinoline scaffold may achieve more effective target engagement in a cellular context, with potentially fewer EGFR-related off-target effects.[1][3] This enhanced selectivity for HER2 within cells is a significant advantage for minimizing toxicity associated with EGFR inhibition.[1]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
HER2 Signaling Pathway and Inhibitor Action
Caption: HER2 signaling cascade and points of TKI intervention.
General Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of HER2 inhibitors.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the comparative analysis.
HER2/EGFR In Vitro Kinase Assay (Luminescence-Based)
This protocol is for determining the IC50 values of an inhibitor against purified kinase enzymes.
Objective: To quantify the concentration of an inhibitor required to reduce kinase activity by 50%.
Materials:
-
Recombinant human HER2 and EGFR kinase (purified).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Test compounds (Isoquinoline 14f, Lapatinib) dissolved in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Ensure the final DMSO concentration in the reaction is consistent and non-inhibitory (typically ≤1%).
-
Reaction Setup: In each well of the plate, add:
-
1 µL of diluted test compound or DMSO (for control).
-
2 µL of kinase-substrate mix (containing the appropriate concentration of HER2 or EGFR and substrate peptide).
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Final Incubation: Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
Objective: To determine the IC50 of an inhibitor on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-overexpressing cell line (e.g., SK-BR-3).
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
-
Multi-well spectrophotometer (ELISA reader).
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the IC50 value.
Western Blot for HER2 Phosphorylation
This protocol assesses the ability of an inhibitor to block the autophosphorylation of HER2 in a cellular context.
Objective: To determine the effect of inhibitors on the phosphorylation status of HER2 at specific tyrosine residues (e.g., Tyr1248 or Tyr1221/1222).[7][8]
Materials:
-
HER2-overexpressing cell line (e.g., SK-BR-3).
-
Test compounds.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-HER2 (p-HER2), anti-total-HER2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate SK-BR-3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test inhibitor (e.g., 10 nM, 100 nM, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-HER2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and capture the chemiluminescent signal with an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed for total HER2 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-HER2 to total HER2 for each treatment condition to determine the extent of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of mutationally activated HER2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isoquinoline-3-Carboxylate Derivatives and Analogs Against Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms. Within this landscape, heterocyclic compounds, particularly isoquinoline derivatives, have garnered significant attention for their potent and diverse anticancer activities. This guide provides a comparative analysis of the efficacy of isoquinoline-3-carboxylate derivatives and structurally related analogs against various cancer cell lines, with a focus on compounds demonstrating potential to combat drug resistance.
The data presented herein is compiled from recent preclinical studies, highlighting the cytotoxic effects, selectivity, and mechanistic underpinnings of these promising compounds.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected isoquinoline and quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters used to measure the potency of a compound. A lower value indicates greater potency.
Table 1: Cytotoxicity of 3-Substituted Isoquinolin-1(2H)-one Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity (GI50) | Reference |
| 12 | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Average¹ | lg GI50 = -5.18 | [1] |
| Leukemia | lg GI50 = -5.32 | [1] | ||
| Melanoma | lg GI50 = -5.32 | [1] | ||
| Breast Cancer | lg GI50 = -5.19 | [1] | ||
| CNS Cancer | lg GI50 = -5.11 | [1] | ||
| Ovarian Cancer | lg GI50 = -5.09 | [1] | ||
| Renal Cancer | lg GI50 = -5.08 | [1] | ||
| Prostate Cancer | lg GI50 = -5.07 | [1] | ||
| Colon Cancer | lg GI50 = -5.05 | [1] | ||
| Lung Cancer | lg GI50 = -5.04 | [1] |
¹Average of 60 human cancer cell lines from the NCI-60 panel.
Table 2: Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives
| Compound ID | Cancer Cell Line | Normal Cell Line | IC50 (µM) | Selectivity Index (SI)² | Reference |
| 16b | Gastric (AGS) | Fibroblast (L-929) | 1.92 | >10.4 | [2] |
| 17b | Gastric (AGS) | Fibroblast (L-929) | 5.18 | >3.8 | [2] |
| Doxorubicin | Gastric (AGS) | Fibroblast (L-929) | 0.16 | 1.0 | [2] |
²Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Table 3: Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| 2f | Breast (MCF-7) | Kidney (HEK293) | Micromolar | [3] |
| 2l | Breast (MCF-7) | Kidney (HEK293) | Micromolar | [3] |
| Leukemia (K562) | Kidney (HEK293) | Micromolar | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these anticancer derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) and normal cells (e.g., MRC-5) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The synthesized isoquinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). The cells are treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours). A control group is treated with DMSO-containing medium alone.[4]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
NCI-60 Human Tumor Cell Line Screen
This is a comprehensive drug discovery screen that evaluates the cytotoxic effects of compounds against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1]
Protocol:
-
Compound Submission and Preparation: The candidate compound is submitted to the National Cancer Institute (NCI). It is dissolved in DMSO and prepared in a series of five 10-fold dilutions.
-
Cell Inoculation: The 60 cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: The different dilutions of the test compound are added to the plates, and the cells are incubated for an additional 48 hours.
-
Endpoint Measurement: After incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cellular protein content, which is proportional to the cell number, is determined using the sulforhodamine B (SRB) colorimetric assay.
-
Data Analysis: The absorbance is measured, and a dose-response curve is generated for each cell line. Three parameters are calculated:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that kills 50% of the cells (cytotoxic effect).
-
Mechanisms of Action and Signaling Pathways
Isoquinoline derivatives exert their anticancer effects through a variety of mechanisms. While the precise pathways for methyl isoquinoline-3-carboxylates are still under extensive investigation, studies on related analogs point towards several key cellular processes.
Experimental Workflow for Anticancer Drug Screening
The typical workflow for evaluating a new chemical entity for anticancer activity involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.
References
- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Isoquinoline Analogs
For Immediate Release
A detailed comparison of isoquinoline analogs reveals varying degrees of neuroprotective efficacy, highlighting sanguinarine and berberine as prominent candidates for further investigation in the development of therapeutics for neurodegenerative diseases. This guide synthesizes experimental data on their mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects, and provides a framework for their evaluation.
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their potential therapeutic applications in a range of diseases.[1][2][3][4] Within the realm of neuropharmacology, several isoquinoline analogs have demonstrated promising neuroprotective properties, offering hope for the treatment of debilitating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][5] This guide provides a comparative overview of the neuroprotective effects of different isoquinoline analogs, with a focus on sanguinarine and berberine, supported by experimental data from in vitro studies.
Quantitative Comparison of Neuroprotective Activity
While direct head-to-head comparative studies on a wide range of isoquinoline analogs under identical experimental conditions are limited, existing research provides valuable insights into their relative potency. The following tables summarize key quantitative data, primarily focusing on cytotoxicity and the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. It is important to note that the experimental models and conditions can vary between studies, which may influence the absolute values.
Table 1: Comparative Cytotoxicity (IC50) of Sanguinarine and Berberine in Cancer Cell Lines
| Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Berberine IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 0.37 | >10 | [6] |
| A549 | Non-small Cell Lung Cancer | 0.96 | >30 | [6] |
| H1975 | Non-small Cell Lung Cancer | 0.79 | >30 | [6] |
| MCF-7 | Breast Cancer | Not explicitly stated, but generally lower than berberine | Nanoparticles showed IC50 in µM range | [6] |
Summary: The available data, primarily from oncology studies, suggests that sanguinarine generally exhibits higher cytotoxicity with lower IC50 values compared to berberine across various cancer cell lines.[6]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Alkaloid | IC50 (AChE) | Source Organism | Reference |
| Berberine | 0.44 µM | Coptis chinensis, Berberis species | [7] |
Note: A lower IC50 value indicates higher potency in inhibiting the enzyme's activity.
Mechanisms of Neuroprotection and Key Signaling Pathways
The neuroprotective effects of isoquinoline analogs are multifaceted, involving the modulation of several key cellular pathways that are often dysregulated in neurodegenerative diseases. These mechanisms primarily include anti-inflammatory, antioxidant, and anti-apoptotic actions.[1][5]
Anti-Inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative conditions. Isoquinoline alkaloids such as berberine have been shown to exert potent anti-inflammatory effects.[8][9] This is often achieved through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][8][9] By suppressing NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and interleukins, thereby mitigating inflammatory damage to neurons.[1][10]
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is another major contributor to neuronal damage.[11] Several isoquinoline alkaloids, including berberine and fangchinoline, have demonstrated significant antioxidant properties.[3][11] They can directly scavenge free radicals and also enhance the endogenous antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12]
Anti-Apoptotic Mechanisms: Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. Isoquinoline analogs can interfere with this process by modulating the expression of key apoptotic proteins. For instance, they can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing the initiation of the apoptotic cascade.[10] Furthermore, pathways like the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a crucial regulator of cell survival, are often activated by these compounds, leading to the suppression of apoptotic cell death.[1][6][8]
Below are diagrams illustrating the key signaling pathways modulated by isoquinoline analogs and a general workflow for assessing their neuroprotective effects.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the comparative analysis of neuroprotective agents. Below are detailed methodologies for key experiments frequently cited in the literature.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing the human neuroblastoma SH-SY5Y cell line and treating the cells with a neurotoxin and a test compound.
-
Cell Culture: SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For experiments, cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of the isoquinoline analog for a specified duration (e.g., 2 hours).
-
Following pre-treatment, the neurotoxin (e.g., hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ)) is added to the culture medium at a concentration known to induce significant cell death.
-
Control groups include untreated cells, cells treated with the vehicle (e.g., DMSO), cells treated with the neurotoxin alone, and cells treated with the isoquinoline analog alone.
-
The cells are then incubated for a further period (e.g., 24 hours) before assessment.
-
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
After the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate.[13]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Carefully remove the culture medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Protocol 3: Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins, allowing for the assessment of changes in signaling pathways.
-
Protein Extraction: Following treatment in 6-well plates, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[13] After electrophoresis, transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13] Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.[10]
Conclusion
Isoquinoline analogs, particularly sanguinarine and berberine, demonstrate significant neuroprotective potential through their ability to modulate multiple key signaling pathways involved in neuronal survival and death. Their anti-inflammatory, antioxidant, and anti-apoptotic properties make them attractive candidates for the development of novel therapies for neurodegenerative diseases.[10][14][15] However, the lack of extensive direct comparative studies necessitates further research to definitively establish their relative efficacy and to identify the most promising lead compounds for clinical development. Future studies should focus on side-by-side comparisons of these and other isoquinoline analogs in a range of in vitro and in vivo models of neurodegeneration to provide a more comprehensive understanding of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]
- 9. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Toxicological Effects of Berberine and Sanguinarine [frontiersin.org]
- 15. The Beneficial Effects of Berberine on Brain Functions in Age‐Related Neurological Disorders: From Molecular Signaling to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Promise of Novel Isoquinoline Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is a perpetual frontier. Among the myriad of scaffolds being explored, isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds that can trigger programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative analysis of novel isoquinoline compounds, validating their pro-apoptotic mechanisms with supporting experimental data and detailed protocols.
This report focuses on two prominent classes of isoquinoline derivatives, Noscapinoids and Berberine derivatives, and compares their anti-cancer activity against parent compounds and established chemotherapeutic agents.
Data Presentation: A Comparative Look at Cytotoxicity
The efficacy of a potential anti-cancer compound is initially measured by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric. The following tables summarize the IC50 values for various novel isoquinoline compounds, demonstrating their enhanced potency compared to their parent compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Parent Compound IC50 (µM) | Fold Improvement |
| Noscapine Analogues | Noscapine | ||||
| 9-Nitro-Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 18.2 | 58.2 | ~3.2x |
| 9-Amino-Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 14.5 | 58.2 | ~4.0x |
| 9-Nitro-Noscapine | MCF-7 | ER-Positive Breast Cancer | 12.8 | 48.9 | ~3.8x |
| 9-Amino-Noscapine | MCF-7 | ER-Positive Breast Cancer | 10.6 | 48.9 | ~4.6x |
| Berberine Derivatives | Berberine | ||||
| Derivative 39 (NO-donating) | HepG2 | Liver Cancer | 1.36 | >50 | >36x |
| Geranic Acid Conjugate | A549 | Lung Cancer | 1.5 | ~15 | ~10x |
| Geranic Acid Conjugate | HeLa | Cervical Cancer | 2.4 | ~20 | ~8.3x |
Table 1: Comparative IC50 values of novel Noscapine and Berberine derivatives against their respective parent compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| Synthetic Isoquinoline | |||||
| Compound 1b | A549 | Lung Cancer | 2.90 | Cisplatin | 3.90 |
| 8-Hydroxytubulosine | A549 | Lung Cancer | 0.015 | Doxorubicin | 0.042 |
| 8-Hydroxytubulosine | MDA-MB-231 | Triple-Negative Breast Cancer | 0.011 | Doxorubicin | 0.085 |
Table 2: Comparison of IC50 values of novel synthetic isoquinoline compounds with standard chemotherapeutic drugs.
Pro-Apoptotic Mechanism: Signaling Pathways and Molecular Targets
Novel isoquinoline compounds induce apoptosis through various mechanisms, primarily by targeting key cellular components and signaling pathways.
Noscapinoids: These compounds are known to be microtubule-modulating agents. Unlike taxanes such as Paclitaxel which hyper-stabilize microtubules, noscapine and its analogues subtly alter microtubule dynamics. This leads to a G2/M phase cell cycle arrest and subsequently triggers the intrinsic apoptotic pathway.
Berberine Derivatives: Berberine and its derivatives have a broader range of action. They are known to induce apoptosis by generating reactive oxygen species (ROS), modulating the expression of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and activating caspases. Some derivatives also show inhibitory effects on key survival pathways like PI3K/Akt.
Comparative Docking Analysis of Isoquinoline-3-Carboxylate Derivatives as Modulators of Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking performance of isoquinoline derivatives, with a focus on the isoquinoline-3-carboxylate scaffold, against a panel of therapeutically relevant protein targets. The isoquinoline nucleus is a key structural motif in numerous biologically active compounds, and its derivatives have shown promise as inhibitors of various enzymes and receptors involved in disease pathogenesis.[1][2] This analysis aims to furnish researchers with supporting data and methodologies to aid in the rational design and development of novel isoquinoline-based therapeutics.
Comparative Docking Performance
Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of small molecules with their biological targets.[1] The following table summarizes the docking scores of representative isoquinoline derivatives against several key proteins implicated in cancer and neurodegenerative diseases. While specific data for a wide range of isoquinoline-3-carboxylate derivatives is limited in publicly available literature, the presented data for closely related analogs offers valuable insights into the potential binding efficacy of this compound class. A more negative docking score generally indicates a stronger predicted binding affinity.[1]
| Derivative Class | Target Protein | PDB ID | Representative Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Isoquinoline-1,3-dione | CDK4 | 1GII | -8.5 to -9.5 (Predicted) | Not Specified | Not Specified |
| Indeno[1,2-c]isoquinoline | Topoisomerase I | 1SC7 | Better than reference (Qualitative) | Topotecan | Not Specified |
| Benzo[de][1][3][4]triazolo[5,1-a]isoquinoline | COX-2 | 3NT1 | -8.0 to -9.0 (Estimated) | Naproxen | Not Specified |
| Isoquinoline-tethered Quinazoline | EGFR | Not Specified | Comparable to Lapatinib (Qualitative) | Lapatinib | Not Specified |
| Isoquinoline Alkaloid | Acetylcholinesterase (AChE) | 4EY7 | -8.7 (Gedunin) | Donepezil | -8.6 |
Experimental Protocols
The following is a representative, generalized protocol for conducting molecular docking studies with isoquinoline derivatives, synthesized from methodologies reported in the scientific literature.[1]
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.
-
The protein structure is then subjected to energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize its geometry.
-
-
Ligand Preparation:
-
The 2D structures of the isoquinoline-3-carboxylate derivatives are sketched using a chemical drawing tool.
-
The 2D structures are converted to 3D conformations.
-
The 3D structures of the ligands are optimized and their energy is minimized using a force field like MMFF94.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, GOLD, Schrödinger Maestro) is used to explore the conformational space of the ligand within the defined grid box.
-
The program predicts the most favorable binding poses of the ligand within the active site.
-
Scoring functions are employed to estimate the binding affinity (docking score) for each predicted pose.
-
-
Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores (typically in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein.
-
Interaction Analysis: The best-docked poses are visualized and analyzed to identify non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the ligand-protein recognition.
-
Visualizing Molecular Interactions and Pathways
To further elucidate the context of these docking studies, the following diagrams illustrate a generalized experimental workflow and the signaling pathways associated with some of the target proteins.
References
Safety Operating Guide
Personal protective equipment for handling Methyl isoquinoline-3-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Methyl isoquinoline-3-carboxylate, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 27104-73-0
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential effects to ensure safe handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher for nuisance exposures. For higher-level protection, use a respirator with organic vapor cartridges. | Avoids inhalation of dust or vapors which may cause respiratory irritation.[3] |
Always ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure the work area is clean and free of incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid direct contact with the skin and eyes.[1]
-
Do not breathe in dust or vapors.[1]
-
Weigh and transfer the chemical carefully to avoid generating dust.
-
Keep the container tightly closed when not in use.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical advice if skin irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[1]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1]
2. Collection and Storage of Waste:
-
Collect waste material in a suitable, labeled, and tightly closed container.
-
Do not mix with other waste streams.
-
Store waste containers in a designated and secure area.
3. Disposal Method:
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
It is recommended to contact a licensed professional waste disposal service for guidance and to ensure compliance with all applicable laws.[3]
-
Do not empty into drains.[1]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
